Methyl 2-hydroxyisobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQFUJDGOBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062184 | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
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Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
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| Record name | Methyl 2-hydroxyisobutyrate | |
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CAS No. |
2110-78-3 | |
| Record name | Methyl 2-hydroxyisobutyrate | |
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| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
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| Record name | Methyl 2-hydroxyisobutyrate | |
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| Record name | Methyl 2-hydroxyisobutyrate | |
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| Record name | Methyl 2-hydroxy-2-methylpropionate | |
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| Record name | Methyl 2-hydroxyisobutyrate | |
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Foundational & Exploratory
Methyl 2-hydroxyisobutyrate CAS number and synonyms
An In-Depth Technical Guide to Methyl 2-hydroxyisobutyrate
Introduction
This compound, a versatile organic compound, serves as a critical building block and solvent in a multitude of industrial and research applications.[1][2] This colorless, transparent liquid is characterized by a distinct ester smell and exhibits high solubility in both water and organic solvents, making it an ideal candidate for complex chemical processes.[2][3] Its utility spans across the pharmaceutical synthesis of active ingredients, the agrochemical sector for producing pesticides, and as an industrial solvent in coatings and inks.[1][2] Furthermore, its favorable safety profile and low toxicity enhance its appeal in consumer products and specialized applications like semiconductor manufacturing.[1][4] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and relevant biochemical pathways for professionals in research and drug development.
Chemical Identity and Synonyms
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
The compound is also known by several synonyms in scientific literature and commerce:
-
2-Hydroxyisobutyric acid methyl ester[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C5H10O3 | [1][5][6][8] |
| Molecular Weight | 118.13 g/mol | [1][5][6][8] |
| Appearance | Colorless to light yellow, clear liquid | [1][3][5][7] |
| Odor | Mild, ester-like | [2][3][7] |
| Density | 1.023 g/mL at 25 °C | [1][5] |
| Boiling Point | 137 °C | [1][5] |
| Flash Point | 42 °C (108 °F) | [5][6][9] |
| Refractive Index | n20/D 1.411 | [1][5] |
| Water Solubility | 1000 g/L at 20 °C | [5] |
| Vapor Pressure | 8.36 hPa at 25 °C | [5] |
Experimental Protocols: Synthesis and Purification
This compound can be synthesized through various methods. A common and efficient laboratory and industrial method is the esterification of 2-hydroxyisobutyric acid with methanol.
Protocol 1: Self-Catalyzed Esterification
This method leverages the inherent acidity of 2-hydroxyisobutyric acid to catalyze the esterification reaction with methanol, eliminating the need for an external catalyst.[10]
Methodology:
-
Reactants : 2-hydroxyisobutyric acid (HBA) and methanol. Methanol serves as both a reactant and a solvent.[10]
-
Reaction Setup : The reactants are mixed in a suitable batch reactor.
-
Reaction Conditions : The mixture is heated to a temperature of 120 °C for a duration of 48 hours.[10]
-
Outcome : This process can achieve a high conversion rate of approximately 87% with no significant byproducts.[10]
-
Purification : The resulting this compound can be purified by distillation.
Protocol 2: Acid-Catalyzed Esterification for High Purity
For applications requiring high purity, such as in the semiconductor industry, an acid-catalyzed esterification followed by rigorous purification is employed.[11]
Methodology:
-
Reactants : 2-hydroxyisobutyric acid, methanol, and an acid catalyst (e.g., sulfuric acid).[11] Heterogeneous solid catalysts can also be used.[11]
-
Reaction : The reactants are heated at 70-80 °C for 6 hours. This method can achieve a conversion rate of over 97%.[11]
-
Extraction : After the reaction, the mixture is treated with a solvent like dichloromethane for extraction. The organic layer containing the product is separated.[11]
-
Neutralization : The extracted solution is passed through sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to remove any residual acid.[11]
-
Distillation : The product is purified using a multi-stage distillation column under vacuum. Antioxidants may be added to prevent degradation.[11]
-
Final Filtration : For semiconductor-grade purity, the distilled product may be passed through metal or particle filters.[4]
Caption: Generalized workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound's unique properties make it a valuable compound in various sectors.
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the precise construction of complex molecules necessary for new drug development.[1][2]
-
Agrochemicals : The compound is a building block for pesticides and other crop protection agents.[2]
-
Cosmetics : It functions as an effective emollient and skin-conditioning agent, improving the texture and moisture retention of creams and lotions.[1]
-
Industrial Solvent : Due to its excellent solubility, it is used in formulations for coatings, inks, and specialized cleaning agents.[2][3] It is also used as a solvent for electronic materials.[4]
-
Flavors and Fragrances : It is used to create fruity and sweet notes in flavorings and perfumes.[1][7]
-
Polymers : It is involved in the production of specialty polymers used in coatings and adhesives.[1]
Caption: Relationship between the properties and applications of this compound.
Biotechnological Production Pathway
While direct signaling pathways involving this compound are not commonly cited, its precursor, 2-hydroxyisobutyric acid (2-HIBA), is a target for biotechnological production. This is relevant for developing sustainable and bio-based routes to the final product. One such pathway involves the use of microorganisms like Methylobacterium extorquens AM1, which can convert methanol into 2-HIBA.[12] This bio-produced 2-HIBA can then be esterified to yield this compound.
The pathway leverages the native poly-3-hydroxybutyrate (PHB) metabolism and introduces specific enzymes to isomerize a key intermediate.[12]
Caption: Biotechnological route to 2-hydroxyisobutyric acid and subsequent conversion.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[6]
-
Hazard Class : 3.2[5]
-
Storage : It should be stored in a cool, dry, well-ventilated place away from sources of ignition.[5][7] Recommended storage is between 2-8°C.[5]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6]
Conclusion
This compound is a chemical compound of significant industrial and research importance. Its well-defined physicochemical properties, coupled with its versatility as a synthetic intermediate and solvent, ensure its continued use in a wide range of applications, from the development of life-saving pharmaceuticals to the formulation of everyday consumer products. The development of both efficient chemical synthesis routes and novel biotechnological production pathways highlights its relevance in both traditional and emerging chemical manufacturing paradigms. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals to effectively and safely utilize this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Hydroxyisobutyric acid methyl ester | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 2110-78-3 [chemicalbook.com]
- 6. 甲基2-羟基异丁酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 2110-78-3 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
Spectroscopic Analysis of Methyl 2-hydroxyisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-hydroxyisobutyrate (CAS No. 2110-78-3), a versatile organic compound utilized in various industrial and research applications, including as a solvent and a chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4][5]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.78 | Singlet | 3H | O-CH₃ (Ester) |
| ~2.90 | Singlet | 1H | OH |
| ~1.45 | Singlet | 6H | C(CH₃ )₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| ~177.5 | C =O (Ester Carbonyl) |
| ~72.9 | C (CH₃)₂OH |
| ~52.5 | O-C H₃ (Ester) |
| ~26.5 | C(C H₃)₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically obtained from a neat liquid sample (as a liquid film).[5][6]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3450 (broad) | O-H stretch | Alcohol |
| ~2980, 2950 | C-H stretch | Alkane |
| ~1735 | C=O stretch | Ester |
| ~1470, 1380 | C-H bend | Alkane |
| ~1270, 1140 | C-O stretch | Ester, Alcohol |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[7] The molecular weight of this compound is 118.13 g/mol .[7][8]
Table 4: Major Fragments in the Mass Spectrum of this compound [7]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 59.0 | 100.0 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |
| 43.0 | 35.1 | [C₂H₃O]⁺ |
| 31.0 | 21.3 | [CH₃O]⁺ |
| 103.0 | 2.4 | [M-CH₃]⁺ |
Experimental Protocols
The following sections provide an overview of the general experimental procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup : The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
-
Data Acquisition : The prepared sample is placed in the NMR spectrometer, and the data is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides information on the relative number of protons.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, a neat spectrum is often acquired.[9]
-
Sample Preparation : A drop or two of the neat liquid is placed directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).[9]
-
Background Spectrum : A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum : The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation : A small volume of the prepared sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.
-
Data Analysis : The mass spectrum for each separated component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern serves as a molecular fingerprint.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2110-78-3 [chemicalbook.com]
- 3. This compound(2110-78-3) 13C NMR [m.chemicalbook.com]
- 4. This compound(2110-78-3) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(2110-78-3) MS [m.chemicalbook.com]
- 8. Methyl alpha-hydroxyisobutyrate | C5H10O3 | CID 75024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webassign.net [webassign.net]
Thermochemical Properties of Methyl 2-hydroxyisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermochemical properties of Methyl 2-hydroxyisobutyrate (HBM), a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document collates key physical and thermochemical data from experimental studies, details the methodologies used for these measurements, and presents logical workflows for its synthesis and analysis.
Core Thermochemical and Physical Data
The following tables summarize the essential quantitative data for this compound. These properties are fundamental for process design, safety assessments, and computational modeling.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| Density | 1.023 g/mL | at 25 °C |
| Boiling Point | 137 °C | at 760 mmHg |
| Freezing Point | -41 °C | at 760 mmHg[1] |
| Temperature of Fusion (Tf) | 240 K (-33.15 °C) | Peak temperature from DSC |
| Enthalpy of Crystallization | ~5 kJ/mol | |
| Vapor Pressure | 2.7 - 8.36 hPa | at 25 °C[1][2][3][4] |
| Refractive Index (n₂₀/D) | 1.411 | at 20 °C |
Note: An experimentally determined value for the standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) for this compound could not be located in publicly available literature. These values are typically determined via oxygen-bomb calorimetry.
Table 2: Safety-Related Thermal Properties
| Property | Value |
| Flash Point | 42.22 - 45 °C (108 - 113 °F) |
| Ignition Temperature | 400 °C |
Experimental Protocols
Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the standard methodologies relevant to the data presented.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the energetics of phase transitions.
Methodology for Determining Fusion and Crystallization Properties: The reported temperature of fusion and enthalpy of crystallization were determined using DSC.[5] A general protocol for such an analysis is as follows:
-
Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
-
Thermal Program: The instrument is programmed to execute a controlled temperature cycle.
-
Cooling Scan: The sample is cooled at a constant rate (e.g., 10 °C/min) to a temperature well below its expected freezing point (e.g., -100 °C). The instrument records the exothermic event of crystallization.
-
Heating Scan: The sample is then heated at the same constant rate. The instrument records the endothermic event of melting.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
The temperature of fusion is typically taken as the peak temperature of the endothermic melting peak.[5]
-
The enthalpy of crystallization is calculated by integrating the area of the exothermic crystallization peak observed during the cooling scan.[5] The instrument software performs this integration and normalizes the value by the sample mass to report it in J/g or kJ/mol.
-
Oxygen-Bomb Combustion Calorimetry
While a specific value for this compound is not available, the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) are determined using an isoperibol oxygen-bomb calorimeter.
General Protocol for a Liquid Ester:
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (bomb, bucket, water, etc.) is determined by combusting a certified standard reference material, typically benzoic acid, under controlled conditions.
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid sample is placed in a crucible (e.g., platinum). A cotton thread fuse of known mass and combustion energy is positioned to make contact with the sample.
-
Bomb Assembly: The crucible is placed inside the stainless-steel decomposition vessel ("bomb"). The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter's bucket. Once thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis and Calculation:
-
The total heat released during the experiment is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat released by the combustion of the fuse and the formation of nitric acid (from residual nitrogen in the bomb).
-
The specific energy of combustion of the sample is calculated from the corrected total heat and the mass of the sample.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from the specific energy, accounting for the molar mass and converting to standard state conditions.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, with the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l), according to the balanced combustion reaction: C₅H₁₀O₃(l) + 6 O₂(g) → 5 CO₂(g) + 5 H₂O(l)
-
Visualizations: Workflows and Pathways
Synthesis Pathway
This compound can be prepared via a three-step synthesis starting from acetone. This pathway is crucial for producing the high-purity material required for accurate thermochemical measurements.
Caption: Synthesis of this compound.
Experimental Workflow: Combustion Calorimetry
The logical flow for determining the enthalpy of formation from a combustion experiment is outlined below. This process ensures all variables are controlled and corrections are properly applied.
Caption: Workflow for Enthalpy Determination via Calorimetry.
References
A Technical Guide to Methyl 2-hydroxyisobutyrate: Synthesis, Biosynthetic Precursors, and Production Methodologies
Introduction
Methyl 2-hydroxyisobutyrate, a colorless liquid with a characteristic ester-like scent, is a valuable compound with applications across diverse industrial sectors, including pharmaceuticals, agrochemicals, and specialized materials.[1][2] It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients and as a building block for pesticides and other crop protection agents.[1] Despite its utility, extensive research indicates that this compound is not a naturally occurring compound. It is primarily produced through chemical synthesis. However, its parent compound, 2-hydroxyisobutyric acid (2-HIBA), can be generated through microbial fermentation, offering a bio-based route to this important chemical's precursor.[3]
This technical guide provides an in-depth exploration of the synthesis of this compound and the biotechnological production of its precursor, 2-hydroxyisobutyric acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.
Part 1: Biotechnological Production of 2-Hydroxyisobutyric Acid (2-HIBA)
While this compound is synthetic, its precursor, 2-hydroxyisobutyric acid (2-HIBA), can be produced via microbial fermentation. This bio-based approach presents a promising alternative to petrochemical production routes for C4 platform chemicals. The key to this biotechnological production is the diversion of intermediates from common metabolic pathways in bacteria, such as the polyhydroxybutyrate (PHB) synthesis pathway.[3][4]
A pivotal discovery in this field was the identification of a coenzyme B12-dependent acyl-CoA mutase, which can isomerize (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA.[3][4] By introducing this mutase into microorganisms that naturally produce PHB, the metabolic flux can be redirected towards the synthesis of 2-HIBA.[4]
Microbial Production of 2-Hydroxyisobutyric Acid: Quantitative Data
The following table summarizes key quantitative data from studies on the microbial production of 2-hydroxyisobutyric acid.
| Microorganism Strain | Substrate | Titer (g/L) | Yield (g/g) | Reference |
| Methylobacterium extorquens AM1 (recombinant) | Methanol | 2.1 | 0.11 | [5][6] |
| Cupriavidus necator H16 (recombinant) | Fructose, Butyric Acid, or CO2 + H2 | Not specified | Not specified | [4] |
Experimental Protocol: Microbial Production and Quantification of 2-HIBA
This protocol provides a general methodology for the production of 2-HIBA using a recombinant strain of Methylobacterium extorquens AM1, as described in the literature.[5][6]
1. Strain and Culture Conditions:
-
Microorganism: Recombinant Methylobacterium extorquens AM1 expressing an (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase.
-
Medium: A suitable minimal medium for methylotrophic growth, supplemented with methanol as the sole carbon source.
-
Cultivation: Fed-batch bioreactor experiments are conducted to achieve high cell densities and product titers. The cultivation is typically carried out under controlled pH and temperature (e.g., 30°C).
2. Production Phase:
-
The production of 2-HIBA is often induced by nutrient limitation, such as nitrogen depletion, which triggers the overflow metabolism towards PHB and, in this modified strain, 2-HIBA.
-
Methanol feeding is continued during the production phase to sustain metabolic activity.
3. Sample Collection and Preparation:
-
Culture samples are collected at regular intervals to monitor cell growth (optical density) and the concentration of 2-HIBA in the supernatant.
-
The samples are centrifuged to separate the biomass from the supernatant. The supernatant is then filtered and stored for analysis.
4. Quantification of 2-HIBA:
-
Method: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying organic acids like 2-HIBA.
-
Column: A reverse-phase C18 column can be used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is employed.[7]
-
Detection: UV detection or mass spectrometry (MS) can be used for detection and quantification.[7]
-
Standard Curve: A standard curve is generated using known concentrations of pure 2-hydroxyisobutyric acid to accurately quantify the concentration in the culture supernatant.
Biosynthetic Pathway of 2-Hydroxyisobutyric Acid
The following diagram illustrates the engineered metabolic pathway for the production of 2-hydroxyisobutyric acid from acetyl-CoA in recombinant bacteria.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]
A Technical Guide to the Synthesis and Applications of Methyl 2-hydroxyisobutyrate: A Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyisobutyrate (MHI), a versatile organic compound, has played a significant, albeit often intermediate, role in the chemical industry for nearly a century. This technical guide provides a comprehensive historical overview of its synthesis and diverse applications. We delve into the evolution of its production, from the traditional acetone cyanohydrin process, which was instrumental in the early commercialization of polymethyl methacrylate (PMMA), to more recent innovations such as self-catalyzed esterification and biotechnological routes for its precursor, 2-hydroxyisobutyric acid. This document presents a comparative analysis of these methods, supported by quantitative data and detailed experimental protocols. Furthermore, it chronicles the expanding utility of MHI beyond a mere monomer precursor, highlighting its applications in the pharmaceutical, agrochemical, and fragrance industries.
Introduction
This compound (CAS No: 2110-78-3), also known as methyl α-hydroxyisobutyrate, is a colorless liquid with a characteristic mild, fruity odor.[1] Its unique molecular structure, featuring both a hydroxyl and an ester functional group on a tertiary carbon, makes it a valuable intermediate in organic synthesis.[2][3] Historically, its primary industrial significance has been intrinsically linked to the production of methyl methacrylate (MMA), the monomer for the ubiquitous transparent thermoplastic, PMMA, commonly known as acrylic or Plexiglas.[4] The commercial production of MMA, which began in Germany in 1933, relied on a process starting from acetone and hydrogen cyanide, with MHI as a key intermediate.[5]
Over the decades, while the fundamental chemistry of the acetone cyanohydrin route has remained relevant, concerns over the toxicity of reactants and the generation of significant waste streams have driven research into alternative, more sustainable synthesis methods. This has led to the development of greener approaches, including self-catalyzed esterification and the biotechnological production of its precursor, 2-hydroxyisobutyric acid (HBA).
This guide aims to provide a detailed historical and technical account of the synthesis and use of this compound. It is intended to be a valuable resource for researchers, chemists, and professionals in drug development and material science, offering insights into the evolution of its production and its expanding application landscape.
Historical Overview of Synthesis Methods
The production of this compound has evolved significantly since its initial industrial application. The following sections detail the key synthesis methods in their historical context.
The Acetone Cyanohydrin (ACH) Process: The Traditional Industrial Route
The acetone cyanohydrin (ACH) process is the most established and historically significant method for the production of MHI and, subsequently, MMA.[4][5] Its development was a cornerstone of the burgeoning polymer industry in the early 20th century.
Logical Relationship of the Acetone Cyanohydrin Process
Caption: The multi-step synthesis of MHI via the acetone cyanohydrin route.
The process can be broken down into three main stages:
-
Formation of Acetone Cyanohydrin (ACH): Acetone reacts with sodium cyanide in the presence of an acid, typically sulfuric acid, to form acetone cyanohydrin.[6][7] This reaction is highly efficient, with conversion rates reported to be over 99%.[6]
-
Hydrolysis to 2-Hydroxyisobutyric Acid (HBA): The acetone cyanohydrin is then hydrolyzed using sulfuric acid and water to produce 2-hydroxyisobutyric acid.[6] The conditions of this step are critical to maximize the yield of HBA and minimize the formation of by-products such as α-hydroxyisobutyric acid amide.[6]
-
Esterification to this compound (MHI): Finally, 2-hydroxyisobutyric acid is esterified with methanol, again using an acid catalyst like sulfuric acid, to yield the desired product, this compound.[6] Conversion rates for this step are typically high, often exceeding 97%.[6]
Table 1: Quantitative Data for the Acetone Cyanohydrin Process
| Step | Reactants | Catalyst | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| ACH Formation | Acetone, Sodium Cyanide | Sulfuric Acid | < 10 | 2 hours | > 99% Conversion | [6] |
| HBA Hydrolysis | Acetone Cyanohydrin, Water | Sulfuric Acid | - | - | - | [6] |
| MHI Esterification | 2-Hydroxyisobutyric Acid, Methanol | Sulfuric Acid | 70-80 | 6 hours | > 97% Conversion | [6] |
Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid
A more recent and greener alternative to the traditional acid-catalyzed esterification is the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. This method eliminates the need for an external acid catalyst, thereby simplifying the process and reducing corrosive waste streams.
In this process, 2-hydroxyisobutyric acid itself acts as the catalyst. The reaction is typically carried out at elevated temperatures and pressures.
Experimental Workflow for Self-Catalyzed Esterification
Caption: A generalized workflow for the self-catalyzed synthesis of MHI.
Table 2: Quantitative Data for Self-Catalyzed Esterification
| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion | Reference |
| 2-Hydroxyisobutyric Acid, Methanol | None (Self-catalyzed) | 120 | 48 | ~87% | [8] |
| 2-Hydroxyisobutyric Acid, Methanol | Amberlyst-15 | 90 | 6 | ~80% | [8] |
| 2-Hydroxyisobutyric Acid, Methanol | Nafion NR50 | 90 | 6 | ~93% | [8] |
Biotechnological Production of 2-Hydroxyisobutyric Acid
The development of biotechnological routes to produce 2-hydroxyisobutyric acid from renewable feedstocks represents a significant step towards sustainable chemical production. While this method produces the precursor to MHI, it is a critical part of the modern synthesis landscape.
One promising approach involves the use of genetically engineered microorganisms to convert substrates like methanol into 2-HIBA. This process often leverages the poly-3-hydroxybutyrate (PHB) metabolic pathway.
Simplified Biotechnological Pathway to 2-HIBA
Caption: A simplified diagram of the biotechnological synthesis of 2-HIBA.
In this pathway, methanol is converted to acetyl-CoA, which then enters the PHB pathway to form (R)-3-hydroxybutyryl-CoA. A key enzymatic step, catalyzed by a coenzyme B12-dependent mutase (RCM), isomerizes (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[9]
Table 3: Quantitative Data for Biotechnological 2-HIBA Production
| Substrate | Microorganism | Key Enzyme | Product Titer (g/L) | Yield (g/g substrate) | Reference |
| Methanol | Recombinant Methylobacterium extorquens AM1 | (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM) | 2.1 | 0.11 (combined 2-HIBA + PHB) | [9] |
Detailed Experimental Protocols
Synthesis of Acetone Cyanohydrin (Precursor to MHI)
This protocol is adapted from established laboratory procedures and should be performed with extreme caution due to the high toxicity of cyanides and hydrogen cyanide.
Materials:
-
Acetone
-
Sodium cyanide (powdered, 95%)
-
Sulfuric acid (40%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in water and add acetone.
-
Cool the flask in an ice bath and stir the solution vigorously.
-
Once the temperature reaches 15°C, slowly add 40% sulfuric acid from the dropping funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.
-
After the addition is complete, continue stirring for another 15 minutes.
-
Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.
-
Filter the sodium bisulfate salt and wash it with acetone.
-
Combine the filtrate and acetone washings with the aqueous layer and extract three times with diethyl ether.
-
Combine the ether extracts with the initially separated acetone cyanohydrin layer and dry over anhydrous sodium sulfate.
-
Remove the ether and acetone by distillation on a water bath.
-
Distill the residue under reduced pressure to obtain pure acetone cyanohydrin (boiling point: 78-82°C at 15 mm Hg).[7] A yield of 77-78% can be expected.[7]
Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid
Materials:
-
2-Hydroxyisobutyric acid (HBA)
-
Methanol
Procedure:
-
In a high-pressure reactor, combine 2-hydroxyisobutyric acid and an excess of methanol.
-
Seal the reactor and heat the mixture to 120°C with continuous stirring.
-
Maintain the reaction at this temperature for 48 hours.
-
After the reaction period, cool the reactor to room temperature.
-
Vent any excess pressure and open the reactor.
-
Remove the excess methanol using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Historical and Current Uses of this compound
Precursor to Methyl Methacrylate (MMA)
The primary and most significant historical use of MHI is as a key intermediate in the production of methyl methacrylate (MMA), the monomer for PMMA. The dehydration of MHI yields MMA. This application has been the driving force behind the large-scale industrial production of MHI for decades.
Pharmaceutical and Agrochemical Synthesis
Flavors and Fragrances
MHI is used in the flavor and fragrance industry to impart fruity and sweet notes to various products.[1][3] Its mild and pleasant odor makes it a suitable component in perfumes and food flavorings.[1]
Solvents and Coatings
Due to its good solvency properties, this compound is also used as a solvent in coating compositions and as a cleaning agent.[11][12]
Involvement in Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound is directly involved in biological signaling pathways. Its role in biological systems is primarily as a xenobiotic metabolite or as a synthetic building block for biologically active molecules.
Conclusion
This compound has a rich history intertwined with the development of the modern polymer industry. The traditional acetone cyanohydrin process, while efficient, is being challenged by newer, more sustainable methods like self-catalyzed esterification and the biotechnological production of its precursor, 2-hydroxyisobutyric acid. These advancements reflect a broader trend in the chemical industry towards greener and more economical manufacturing processes. Beyond its role as an MMA precursor, MHI continues to be a valuable intermediate in the pharmaceutical, agrochemical, and fragrance sectors. This technical guide provides a historical and practical overview that should serve as a valuable resource for professionals in the chemical and life sciences.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 2110-78-3 [chemicalbook.com]
- 12. Methyl alpha-hydroxyisobutyrate | C5H10O3 | CID 75024 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyisobutyrate is a molecule of significant interest in various scientific fields, serving as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its chemical reactivity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the principal reactive sites of this compound—the tertiary hydroxyl group and the methyl ester functionality. We will delve into the characteristic reactions of each site, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. Furthermore, this guide will explore the biological significance of the structurally related 2-hydroxyisobutyric acid, particularly its role in the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).
Molecular Structure and Key Reactive Sites
This compound, with the chemical formula C₅H₁₀O₃, possesses two primary functional groups that dictate its reactivity: a tertiary hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The presence of these two functionalities on a compact scaffold makes it a valuable bifunctional building block in organic synthesis.
The reactivity of this compound can be rationalized by considering the electronic properties of these two key sites:
-
Tertiary Hydroxyl Group: The oxygen atom of the hydroxyl group has two lone pairs of electrons, making it a nucleophilic center. However, the hydroxyl group is a poor leaving group. Protonation under acidic conditions converts it into a good leaving group (H₂O), facilitating carbocation formation and subsequent elimination or substitution reactions. The tertiary nature of the alcohol means it is resistant to oxidation under standard conditions.[2]
-
Methyl Ester Group: The carbonyl carbon of the ester group is electrophilic due to the polarization of the C=O bond and is susceptible to nucleophilic attack. This site is the locus for hydrolysis, transesterification, and reduction reactions.
Reactions of the Tertiary Hydroxyl Group
The tertiary hydroxyl group is a key handle for the chemical modification of this compound. Its primary reactions include dehydration and substitution.
Dehydration to Methyl Methacrylate
One of the most significant industrial reactions of this compound is its dehydration to form methyl methacrylate, a key monomer in the production of acrylic plastics.[3] This elimination reaction is typically carried out in the vapor phase at elevated temperatures over a solid acid catalyst.[3][4]
Reaction Conditions and Yield:
| Parameter | Value | Reference |
| Reaction Type | Gas-phase catalytic dehydration | [3][4] |
| Catalyst | Solid acid catalyst (e.g., Molecular Sieve 13X, silica-alumina) | [3][5] |
| Temperature | 200 - 400 °C | [3] |
| Conversion of this compound | 98% | [3] |
| Yield of Methyl Methacrylate | 90% | [3] |
Experimental Protocol: Vapor-Phase Dehydration of this compound
The following is a representative protocol based on literature procedures for the vapor-phase dehydration of this compound.[3]
Materials:
-
This compound
-
Solid acid catalyst (e.g., Molecular Sieve 13X)
-
Inert gas (e.g., Nitrogen)
-
Tubular reactor
-
Furnace
-
Condenser
-
Collection flask
Procedure:
-
Pack a tubular reactor with the solid acid catalyst.
-
Heat the reactor to the desired temperature (e.g., 250 °C) in a furnace under a flow of inert gas.
-
Vaporize this compound, either alone or in the presence of a co-feed like methanol, and pass the vapor through the heated catalyst bed.[3]
-
The product stream is cooled using a condenser, and the liquid product, primarily methyl methacrylate, is collected in a flask.
-
The collected product can be purified by distillation.
Logical Workflow for Dehydration```dot
Biological Significance: The Link to Lysine 2-Hydroxyisobutyrylation (Khib)
While this compound itself is primarily used in industrial applications, its corresponding carboxylic acid, 2-hydroxyisobutyric acid, is a key player in a recently discovered post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib). This modification is found on histone and non-histone proteins and plays a crucial role in regulating gene expression and cellular metabolism.
In vivo, it is plausible that this compound can be hydrolyzed by carboxylesterases to yield 2-hydroxyisobutyric acid, which can then enter the Khib pathway.
The Khib signaling pathway involves "writer" and "eraser" enzymes that add and remove the 2-hydroxyisobutyryl group from lysine residues, respectively.
-
"Writers" (Acyltransferases): Enzymes such as p300 and Tip60 have been identified as lysine 2-hydroxyisobutyryltransferases.
-
"Erasers" (Deacylases): Histone deacetylases HDAC2 and HDAC3 are the primary enzymes responsible for removing the Khib modification.
The dysregulation of the Khib pathway has been implicated in various diseases, including cancer, highlighting its importance in cellular physiology and pathology.
Lysine 2-Hydroxyisobutyrylation Signaling Pathway
Summary of Quantitative Data
The following tables provide a summary of the key quantitative data discussed in this guide.
Table 1: Reaction Conditions and Yields
| Reaction | Reactant | Product | Catalyst | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |
| Dehydration | This compound | Methyl methacrylate | Solid Acid | 200-400 | - | 98 | 90 | [3] |
| Self-Catalyzed Esterification | 2-Hydroxyisobutyric acid | This compound | None | 120 | 48 h | - | ~87 | [6] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the two methyl groups, the hydroxyl proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the quaternary carbon, the two equivalent methyl carbons, the carbonyl carbon, and the methoxy carbon. |
| IR Spectroscopy | Strong C=O stretch of the ester, broad O-H stretch of the alcohol. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Table 3: Spectroscopic Data for Methyl Methacrylate
| Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Signals for the vinyl protons and the methyl protons. | [7] |
| IR Spectroscopy | C=C stretch and a strong C=O stretch of the ester. | [8][9][10] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [9] |
Conclusion
This compound is a molecule with two distinct and valuable reactive centers. The tertiary hydroxyl group allows for the formation of unsaturated compounds through dehydration, a reaction of significant industrial importance. The methyl ester functionality provides a handle for a variety of transformations including hydrolysis, transesterification, and reduction, enabling the synthesis of a diverse range of derivatives. For drug development professionals, the metabolic link to the epigenetically significant 2-hydroxyisobutyric acid and the lysine 2-hydroxyisobutyrylation pathway opens up new avenues for research into the biological effects of this class of compounds. This guide provides a foundational understanding of the key reactive sites of this compound, equipping researchers and scientists with the knowledge to effectively utilize this versatile molecule in their respective fields.
References
- 1. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0407811A2 - Process for producing methyl methacrylate - Google Patents [patents.google.com]
- 4. EP0941984A2 - Method of producing a methyl methacrylate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl methacrylate [webbook.nist.gov]
- 10. Methyl methacrylate [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-hydroxyisobutyrate via Self-Catalyzed Esterification
Introduction
Methyl 2-hydroxyisobutyrate (HBM) is a crucial organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a solvent in the electronics industry, particularly for semiconductor manufacturing processes.[1][2] Traditional synthesis routes often involve the use of strong acid catalysts, which can lead to challenges in purification and waste disposal.[3][4] An alternative, environmentally conscious, and simplified approach is the self-catalyzed esterification of 2-hydroxyisobutyric acid (HBA) with methanol. In this method, HBA itself acts as the catalyst, eliminating the need for an external acid catalyst and simplifying the reaction setup and product purification.[1][5]
This document provides detailed application notes and protocols for the synthesis of this compound through the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. The information is targeted towards researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Principle
The self-catalyzed esterification of 2-hydroxyisobutyric acid proceeds by the reaction of HBA with methanol. It is proposed that one molecule of HBA protonates the carbonyl group of a second HBA molecule, thereby activating it for nucleophilic attack by methanol. This mechanism is supported by kinetic studies which indicate that the reaction is second order with respect to 2-hydroxyisobutyric acid.[1][5] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. For comparison, data from reactions using solid acid catalysts are also included.
| Parameter | Self-Catalyzed Esterification | Amberlyst-15 Catalyzed | Nafion NR50 Catalyzed |
| Reactants | 2-Hydroxyisobutyric acid, Methanol | 2-Hydroxyisobutyric acid, Methanol | 2-Hydroxyisobutyric acid, Methanol |
| Catalyst | None (Self-catalyzed by HBA)[1][5] | Amberlyst-15 | Nafion NR50 |
| Temperature | 120 °C[1][5] | 90 °C[1] | 90 °C[1] |
| Reaction Time | 48 hours[1][5] | 6 hours[1] | 6 hours[1] |
| Conversion of HBA | ~87%[1][5] | ~80%[1] | ~93%[1] |
| Byproducts | None reported[1][5] | Not specified | Not specified |
| Reaction Order | Second order with respect to HBA[1][5] | Not specified | Not specified |
| Activation Energy | 44.1 kJ/mol[1][5] | Not specified | Not specified |
Experimental Protocols
This section details the methodology for the synthesis of this compound via self-catalyzed esterification.
Materials:
-
2-Hydroxyisobutyric acid (HBA)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Inert gas (Nitrogen or Argon)
Protocol 1: Synthesis of this compound
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.
-
Add an excess of methanol. A molar ratio of methanol to HBA in the range of 10:1 is recommended to drive the equilibrium towards the product.[5]
-
Attach a reflux condenser to the flask.
-
Flush the system with an inert gas, such as nitrogen or argon.[5]
-
-
Reaction:
-
Work-up and Purification:
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic; handle it with care.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the self-catalyzed esterification of 2-hydroxyisobutyric acid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Catalytic Role of HBA
Caption: Proposed mechanism for the self-catalyzed esterification of 2-hydroxyisobutyric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 4. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Methyl 2-hydroxyisobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Methyl 2-hydroxyisobutyrate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is required to enhance volatility for reliable chromatographic separation and detection. This protocol employs a silylation derivatization method, a common and effective technique for molecules containing hydroxyl groups. The described methodology provides a robust framework for the accurate quantification of this compound in various research and development settings.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for this analysis. However, the presence of a hydroxyl group in this compound necessitates a derivatization step to improve its volatility and thermal stability, ensuring good chromatographic peak shape and reproducibility. This protocol outlines a detailed procedure for the analysis, including sample preparation, silylation derivatization, and GC-MS instrument parameters.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for specific sample matrices.
Reagents and Materials:
-
Sample containing this compound
-
Ethyl acetate (GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
6 M Hydrochloric acid (HCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Addition: To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as 2-hydroxybutyrate-d3).
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl. This protonates the hydroxyl group, aiding in its extraction into an organic solvent.
-
Salting Out: Add a small amount of sodium chloride to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the organic phase.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and decanting the solvent.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a crucial step to increase the volatility of this compound for GC-MS analysis.[1]
Reagents and Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Silylation Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments and columns.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-300) |
| SIM Ions (for TMS derivative) | Quantifier Ion: To be determined based on the mass spectrum of the derivatized standard. Qualifier Ions: To be determined based on the mass spectrum of the derivatized standard. |
Note on SIM Ions: The mass spectrum of the trimethylsilyl (TMS) derivative of the closely related compound, α-Hydroxyisobutyric acid, shows characteristic ions that can be used as a starting point.[2][3] The molecular weight of the TMS derivative of this compound is 190.3 g/mol . Expected fragment ions would include the molecular ion (M+), [M-15]+ (loss of a methyl group), and other characteristic fragments. It is essential to inject a derivatized standard of this compound to confirm the retention time and mass spectrum and to select the appropriate ions for SIM analysis. Based on the fragmentation of similar silylated hydroxy acid esters, prominent ions are often observed at m/z 117, 147, and [M-15]+.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison. The following tables are representative examples based on the analysis of similar compounds and should be validated specifically for this compound.
Table 1: Representative Method Validation Data for Similar Hydroxy Acid Analysis
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 1 - 30 µg/L | Based on analysis of fatty acids and fatty acid methyl esters.[4] |
| Limit of Quantification (LOQ) | 5 µM | For 2-hydroxybutyrate analysis.[5][6] |
| Linearity (R²) | > 0.99 | For fatty acid methyl ester analysis. |
| Precision (%RSD) | < 10% | For fatty acid methyl ester analysis.[7] |
| Recovery (%) | 85 - 115% | General acceptable range for bioanalytical method validation. |
Table 2: Mass Spectral Data of Underivatized this compound
| m/z | Relative Intensity |
| 59 | 100% |
| 43 | 85% |
| 87 | 50% |
| 41 | 45% |
| 31 | 40% |
| 118 | 5% (Molecular Ion) |
Source: Based on publicly available mass spectral data.[8]
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical diagram illustrating the necessity of derivatization.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The described sample preparation, derivatization, and instrument parameters serve as a comprehensive starting point for researchers. Method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, should be performed in the user's laboratory and with the specific sample matrix to ensure data quality and reliability. This protocol is anticipated to be a valuable tool for professionals in pharmaceutical development, chemical synthesis, and metabolic research.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. α-Hydroxyisobutyric acid, 2TMS derivative [webbook.nist.gov]
- 3. Propanoic acid, 2-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester | C10H24O3Si2 | CID 521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 7. α-Hydroxyisobutyric acid, 2TMS derivative [webbook.nist.gov]
- 8. This compound(2110-78-3) MS spectrum [chemicalbook.com]
Application Note: 1H and 13C NMR Spectral Assignment of Methyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-hydroxyisobutyrate. The data presented herein serves as a reference for the structural elucidation and quality control of this compound, which is a valuable building block in organic synthesis and drug development. Detailed experimental protocols for sample preparation and spectral acquisition are also provided.
Introduction
This compound is a simple ester with the chemical formula C5H10O3. Accurate and unambiguous assignment of its NMR spectra is crucial for its identification and for monitoring reactions in which it is a reactant or product. This document outlines the complete assignment of the proton (1H) and carbon-13 (13C) NMR spectra, recorded in deuterated chloroform (CDCl3).
Data Presentation
The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values.
Table 1: 1H NMR Spectral Data for this compound (500 MHz, CDCl3)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 3.78 | Singlet | 3H | -OCH3 (Methyl ester protons) |
| B | 3.25 | Singlet | 1H | -OH (Hydroxy proton) |
| C | 1.47 | Singlet | 6H | -C(CH3)2 (Gem-dimethyl protons) |
Table 2: 13C NMR Spectral Data for this compound (125 MHz, CDCl3)
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 176.4 | C=O (Ester carbonyl carbon) |
| 2 | 72.9 | -C(OH) (Quaternary carbon) |
| 3 | 52.6 | -OCH3 (Methyl ester carbon) |
| 4 | 26.2 | -C(CH3)2 (Gem-dimethyl carbons) |
Experimental Protocols
A detailed methodology for the acquisition of 1H and 13C NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently swirl the vial to ensure complete dissolution of the sample.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: Bruker Avance 500 Spectrometer (or equivalent)
-
Solvent: CDCl3
-
Temperature: 298 K
1H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12.0 ppm
-
Transmitter Frequency Offset: 6.0 ppm
13C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Transmitter Frequency Offset: 100 ppm
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm. Reference the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound with atom numbering and proton assignments.
Caption: Experimental workflow for the NMR analysis of this compound.
Application Notes and Protocols for High-Purity Purification of Methyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-purity purification of Methyl 2-hydroxyisobutyrate (MHIB), a critical solvent and intermediate in various industries, including pharmaceuticals and semiconductor manufacturing. The following sections outline common impurities, purification strategies, and step-by-step protocols to achieve high-purity MHIB suitable for demanding applications.
Introduction
This compound is a colorless liquid with a characteristic ester smell, widely used as a solvent and a key building block in organic synthesis.[1][2] For applications such as in the pharmaceutical industry and for use in the semiconductor manufacturing process, extremely high purity (typically >99.5%) is required.[1][3] Common impurities in commercially available or synthetically produced MHIB can include residual reactants, byproducts, water, and metal ions. This document details effective purification techniques to remove these contaminants.
Common Impurities and Purification Rationale
The synthesis of MHIB, often via the esterification of 2-hydroxyisobutyric acid with methanol, can lead to several impurities.[4] The primary purification challenge is the removal of both volatile and non-volatile contaminants, as well as water, which can cause hydrolysis of the ester.[5]
Table 1: Common Impurities in this compound and Targeted Purification Techniques
| Impurity Category | Specific Examples | Rationale for Removal | Primary Purification Technique(s) |
| Low-Boiling Impurities | Methanol, Dichloromethane (if used as solvent), Acetone | Can affect reaction kinetics and product specifications. | Fractional Distillation |
| High-Boiling Impurities | 2-Hydroxyisobutyric acid (HBA), oligomers | Can act as a source of acidity and affect performance in sensitive applications. | Fractional Distillation (vacuum) |
| Water | Residual moisture from synthesis or storage | Promotes hydrolysis of MHIB back to HBA and methanol.[5] | Adsorption (Molecular Sieves), Azeotropic Distillation |
| Acidic Impurities | 2-Hydroxyisobutyric acid, residual acid catalyst (e.g., sulfuric acid) | Can cause corrosion and interfere with downstream processes. | Neutralization (washing with a mild base), Adsorption |
| Metal Ions | Various trace metals from reactors and reagents | Detrimental in electronic applications, can act as catalysts for degradation. | Complexation (e.g., with EDTA), Adsorption, Ion Exchange |
| Particulates | Dust, catalyst fines, other solid matter | Can cause defects in coatings and semiconductor wafers. | Filtration |
Purification Workflow and Methodologies
A multi-step purification strategy is often necessary to achieve the desired purity of MHIB. The general workflow involves preliminary purification to remove bulk impurities, followed by a high-efficiency distillation and final filtration.
References
Application of Methyl 2-hydroxyisobutyrate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyisobutyrate is a versatile chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its structure, containing a quaternary carbon, a hydroxyl group, and a methyl ester, provides a valuable building block for the construction of complex molecular architectures found in various therapeutic agents. This document outlines the application of this compound in the synthesis of a key intermediate for the lipid-lowering agent, Gemfibrozil. While Gemfibrozil is not commercially synthesized from this compound, this application note provides a detailed, plausible synthetic protocol to illustrate the utility of this starting material in accessing valuable pharmaceutical intermediates.
Application Highlight: Synthesis of a Gemfibrozil Intermediate
Gemfibrozil, a fibrate class drug, is used to lower lipid levels by activating peroxisome proliferator-activated receptor alpha (PPARα).[4][5][6] A key intermediate in its synthesis is 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid. This note details a proposed synthesis of the methyl ester of this intermediate, leveraging this compound as a foundational building block.
The proposed synthetic strategy involves the O-alkylation of 2,5-dimethylphenol with a suitable electrophile derived from this compound. This approach highlights the utility of this compound in introducing the characteristic gem-dimethyl moiety of Gemfibrozil.
Experimental Protocol: Synthesis of Methyl 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoate
This protocol describes a hypothetical, yet chemically sound, method for the synthesis of a Gemfibrozil intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2,5-Dimethylphenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Gas chromatograph
Procedure:
Step 1: Synthesis of Methyl 2-chloro-2-methylpropanoate
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude Methyl 2-chloro-2-methylpropanoate is used in the next step without further purification.
Step 2: Synthesis of Methyl 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoate
-
In a separate flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
To the DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Slowly add a solution of 2,5-dimethylphenol (1.0 eq) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
To this solution, add the crude Methyl 2-chloro-2-methylpropanoate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Methyl 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoate. These values are based on typical yields and purities for analogous O-alkylation reactions reported in the chemical literature.
| Step | Reactant | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Methyl 2-chloro-2-methylpropanoate | 1 : 1.2 (SOCl₂) | Neat | 60 | 2 | ~95 | >90 (crude) |
| 2 | 2,5-Dimethylphenol | Methyl 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoate | 1 : 1.1 (alkylating agent) | DMF | 80 | 12 | 80-85 | >98 |
Mandatory Visualizations
Logical Workflow for the Synthesis of Gemfibrozil Intermediate
Caption: Synthetic workflow for a Gemfibrozil intermediate.
Signaling Pathway of Gemfibrozil
Gemfibrozil's therapeutic effect is mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[4][5][7][8]
Caption: Gemfibrozil's mechanism via the PPARα signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material in organic synthesis, offering a straightforward route to introduce the gem-dimethyl functional group present in a variety of pharmaceutical compounds. The proposed synthesis of a key intermediate for Gemfibrozil demonstrates its potential in the construction of complex drug molecules. The detailed protocol and workflow provide a practical guide for researchers exploring the applications of this compound in drug discovery and development.
References
- 1. droracle.ai [droracle.ai]
- 2. The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 6. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 7. Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-Hydroxyisobutyrate as a Monomer in Photopolymerization Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the use of methyl 2-hydroxyisobutyrate (MHI) as a primary monomer in photopolymerization are not widely available in the reviewed scientific literature. The following application notes and protocols are therefore based on established principles of photopolymerization of structurally similar hydroxy-functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA). These guidelines are intended to serve as a starting point for research and development, and optimization will be necessary for specific applications.
Introduction
This compound (MHI) is a functionalized methacrylate monomer with potential for application in the synthesis of biocompatible and biodegradable polymers through photopolymerization. Its hydroxyl group offers a site for post-polymerization modification and can enhance hydrophilicity and adhesion of the resulting polymer. Photopolymerization, a process initiated by light, offers rapid curing at ambient temperatures and spatiotemporal control, making it a valuable technique in fields such as biomedical device fabrication, drug delivery systems, and tissue engineering.[1][2] This document provides an overview of the potential applications, key experimental parameters, and a generalized protocol for the photopolymerization of MHI.
Potential Applications
The unique properties of polymers derived from hydroxy-functional methacrylates suggest several potential applications for poly(this compound) (PMHI):
-
Biomaterials and Medical Devices: The hydroxyl groups can improve biocompatibility and provide sites for attaching bioactive molecules, making PMHI a candidate for hydrogels, scaffolds for tissue engineering, and biocompatible coatings for medical implants.[1][3]
-
Drug Delivery Systems: The polymer matrix can be designed to control the release of encapsulated therapeutic agents. The hydrophilicity imparted by the hydroxyl groups can influence the swelling behavior and drug diffusion rates.[4]
-
Adhesives and Coatings: The polarity of the hydroxyl group can enhance adhesion to various substrates, making PMHI suitable for developing UV-curable adhesives and coatings for biomedical and industrial applications.[5]
Key Experimental Considerations
Successful photopolymerization of MHI will depend on the careful selection of a photoinitiator, light source, and reaction conditions.
Photoinitiators
Photoinitiators are compounds that generate reactive species (free radicals or cations) upon exposure to light, which in turn initiate polymerization. For methacrylate monomers like MHI, free-radical polymerization is the most common mechanism.[1] The choice of photoinitiator is critical and depends on the wavelength of the light source.
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. They are generally highly efficient.
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (e.g., a tertiary amine) to generate radicals through bimolecular hydrogen abstraction.
Table 1: Recommended Photoinitiators for Methacrylate Photopolymerization
| Photoinitiator Type | Photoinitiator Name | Abbreviation | Optimal Wavelength (nm) | Recommended Concentration (wt%) | Key Characteristics & References |
| Type I | 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 340-380 | 0.1 - 2.0 | Widely used, efficient for thick samples.[6] |
| Type I | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 365-405 | 0.1 - 1.0 | Suitable for pigmented systems, low yellowing.[2][6] |
| Type I | 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | 330-380 | 0.2 - 2.0 | Good surface cure, low odor. |
| Type I | 2-Hydroxy-2-methylpropiophenone | Darocur 1173 | 330-380 | 0.5 - 3.0 | Liquid form, easy to incorporate.[7] |
| Type II | Camphorquinone (with a tertiary amine, e.g., Ethyl 4-(dimethylamino)benzoate) | CQ / EDMAB | 450-490 (Visible Light) | 0.2 - 1.0 | Commonly used in dental applications, biocompatible.[8] |
Light Source
The light source must emit at a wavelength that overlaps with the absorption spectrum of the chosen photoinitiator.
-
UV Lamps: Mercury vapor lamps are common sources of broad-spectrum UV light.
-
LEDs: Light Emitting Diodes offer narrow-band emission, which can be precisely matched to the photoinitiator's absorption peak, leading to higher efficiency and lower heat generation.
Monomer Concentration and Co-monomers
The concentration of MHI will influence the viscosity of the resin and the properties of the final polymer. To tailor the properties of the resulting polymer, MHI can be co-polymerized with other monomers. For instance, a crosslinking agent (a monomer with two or more polymerizable groups) can be added to form a crosslinked network, resulting in a solid, insoluble material.
Table 2: Representative Monomer Conversion Data for Hydroxy-Functional Methacrylates
| Monomer System | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Reference |
| HEMA | DMPA (0.5) | 10 | ~95 | [9] |
| HEMA/EGDMA (crosslinker) | DMPA (0.5) | 10 | ~85 | [9] |
| Bis-GMA/TEGDMA | CQ/Amine (0.5) | 50 | 60-75 | [8][10] |
Note: This data is for analogous systems and should be used as a general guide. Actual conversion for MHI will depend on specific experimental conditions.
Experimental Protocols
General Protocol for Photopolymerization of this compound
This protocol provides a general procedure for the free-radical photopolymerization of MHI in bulk.
Materials:
-
This compound (MHI), purified
-
Photoinitiator (e.g., TPO)
-
Co-monomer or crosslinker (optional, e.g., triethylene glycol dimethacrylate, TEGDMA)
-
Inert gas (Nitrogen or Argon)
-
UV or visible light source
-
Reaction vessel (e.g., glass vial, mold)
Procedure:
-
Preparation of the Resin Formulation:
-
In a light-protected container (e.g., an amber vial), weigh the desired amount of MHI.
-
If applicable, add the desired amount of co-monomer or crosslinker.
-
Add the photoinitiator at the desired concentration (e.g., 0.5 wt%).
-
Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or by gentle vortexing in the dark.
-
-
Degassing (Optional but Recommended):
-
To minimize oxygen inhibition, which can quench the free radicals and hinder polymerization, purge the resin mixture with an inert gas (nitrogen or argon) for 5-10 minutes. Oxygen inhibition is a known issue in free-radical photopolymerization.[2]
-
-
Photopolymerization:
-
Transfer the resin mixture to the desired mold or reaction vessel.
-
Place the sample under the light source at a fixed distance.
-
Expose the sample to light of the appropriate wavelength and intensity for a predetermined time. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step involving gentle heating may be beneficial to increase the final monomer conversion and enhance the mechanical properties of the polymer.
-
Characterization of the Polymer
-
Monomer Conversion: Can be determined using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the methacrylate C=C peak (around 1638 cm⁻¹).[10]
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break can be measured using a universal testing machine.
-
Thermal Properties: Glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).[11]
-
Biocompatibility: In vitro cytotoxicity assays (e.g., MTT assay) and in vivo studies can be performed for biomedical applications.[12]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the photopolymerization of MHI.
Free-Radical Photopolymerization Mechanism
Caption: The three main stages of free-radical photopolymerization.
Safety Precautions
-
Methacrylate monomers can be sensitizers and irritants. Always handle MHI and other monomers in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
UV light is harmful to the eyes and skin. Use appropriate UV shielding and wear UV-protective eyewear during photopolymerization experiments.
-
Consult the Safety Data Sheet (SDS) for MHI and all other chemicals before use.
By following these guidelines and adapting them to specific research needs, scientists and professionals can begin to explore the potential of this compound as a versatile monomer in the field of photopolymerization.
References
- 1. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymethyl Methacrylate-like Photopolymer Resin with Titanium Metal Nanoparticles Is a Promising Material for Biomedical Applications [mdpi.com]
- 4. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartomer.arkema.com [sartomer.arkema.com]
- 6. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Synthesis and photopolymerization of trifunctional methacrylates and their application as dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. imaging.org [imaging.org]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Fragrance Compositions Using Methyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxyisobutyrate (CAS No. 2110-78-3) is a chemical intermediate with applications in various industries, including the flavor and fragrance sector. While some sources suggest its utility in creating fruity and sweet notes, its primary and scientifically substantiated role in modern perfumery is as a precursor in the synthesis of other fragrance molecules, specifically α-hydroxyisobutyrate esters. This document provides detailed application notes and protocols for the use of this compound as a starting material for creating novel fragrance compounds. It also addresses the conflicting information regarding its direct use in fragrance formulations and outlines protocols for the evaluation of the synthesized fragrance esters.
Introduction
This compound is a colorless liquid with a mild, ester-like odor.[1][2] Its chemical structure lends itself to modification, making it a valuable building block for more complex molecules. In the context of fragrance creation, it serves as a key reactant in transesterification processes to produce a variety of α-hydroxyisobutyrate esters, which possess diverse and desirable scent profiles for use in perfumery.[3]
It is crucial to note that while some suppliers in the chemical industry list "flavor and fragrance" as a potential application for this compound, specialized perfumery resources often state that it is not intended for direct use in fragrance compositions.[2][4] This document will focus on its validated application as a chemical intermediate.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 2110-78-3 | [2] |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Mild, ester-like | [1] |
| Boiling Point | 137 °C | [2] |
| Density | 1.023 g/mL at 25 °C | [2] |
| Solubility | Soluble in organic solvents | [2] |
| Purity (typical) | ≥ 98% (GC) | [2] |
Application as a Fragrance Intermediate: Synthesis of α-Hydroxyisobutyrate Esters
The primary application of this compound in the fragrance industry is as a starting material for the synthesis of other esters through transesterification. This process involves reacting this compound with a desired alcohol in the presence of a catalyst to yield a new ester and methanol as a byproduct.[3]
General Reaction Scheme
Caption: Transesterification of this compound.
Experimental Protocol: Synthesis of a Novel α-Hydroxyisobutyrate Ester
This protocol provides a general method for the synthesis of α-hydroxyisobutyrate esters, which can be adapted for various alcohols to create a range of fragrance ingredients.[3]
Materials:
-
This compound
-
Alcohol of choice (e.g., n-propanol, isopropanol, n-butanol, etc.)[3]
-
Catalyst (e.g., titanium tetraethoxide, sodium methoxide)[3]
-
Solvent (optional, e.g., hexane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound and the chosen alcohol. A typical molar ratio is 1:1.5 to 1:3 (this compound:alcohol).
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used and should be optimized for the reaction.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by removing small aliquots and analyzing them by Gas Chromatography (GC). The reaction is typically run for several hours until completion.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst if necessary (e.g., with a mild acid or base).
-
Remove the excess alcohol and methanol byproduct using a rotary evaporator.
-
If a solvent was used, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent and wash with brine.
-
Dry the organic layer over an anhydrous drying agent and filter.
-
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized ester using analytical techniques such as GC-MS, ¹H NMR, and FTIR.
Evaluation of Synthesized Fragrance Esters
Once a novel α-hydroxyisobutyrate ester has been synthesized and purified, its potential as a fragrance ingredient must be thoroughly evaluated. This involves sensory analysis, stability testing, and performance assessment in a fragrance composition.
Sensory Analysis
Sensory analysis is critical for determining the odor profile and potential applications of the new ester.[5]
Protocol: Olfactory Evaluation
-
Preparation of Samples: Prepare dilutions of the synthesized ester in a suitable solvent (e.g., ethanol or dipropylene glycol) at various concentrations (e.g., 10%, 1%, 0.1%).
-
Evaluation: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds. A trained sensory panel should then evaluate the odor, describing its character (e.g., fruity, floral, green), intensity, and tenacity over time (top, middle, and base notes).
-
Odor Threshold Determination: The odor detection threshold, the lowest concentration at which the odor can be detected, should be determined using standardized methods.[6]
Stability Testing
The stability of the new ester is crucial for its viability in commercial fragrance formulations.
Protocol: Accelerated Stability Testing
-
Sample Preparation: Prepare a simple fragrance accord containing the synthesized ester at a representative concentration in a base of ethanol.
-
Storage Conditions: Store aliquots of the sample under various stress conditions:
-
Elevated temperature (e.g., 40°C)
-
Exposure to UV light
-
Freeze-thaw cycles (e.g., -20°C to 25°C)
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, and 8 weeks), evaluate the samples for any changes in color, clarity, and odor profile compared to a control sample stored in the dark at room temperature.
Logical Workflow for Development
The following diagram illustrates the logical workflow from synthesis to evaluation of a new fragrance ingredient derived from this compound.
Caption: Development workflow for new fragrance esters.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel fragrance ingredients. While its direct application in fragrance formulations is not well-documented and is contradicted by industry resources, its use as a precursor for α-hydroxyisobutyrate esters is a promising avenue for the creation of new and interesting scent profiles. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of these novel fragrance compounds, enabling researchers and developers to explore new creative possibilities in the field of perfumery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20210269740A1 - Alpha-hydroxyisobutyrate ester compound, fragrance composition, and use thereof as fragrance - Google Patents [patents.google.com]
- 4. This compound, 2110-78-3 [thegoodscentscompany.com]
- 5. parfums-de-grasse.com [parfums-de-grasse.com]
- 6. media.timtul.com [media.timtul.com]
Application Notes and Protocols for Quantifying Methyl 2-hydroxyisobutyrate in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl 2-hydroxyisobutyrate (MHiB) in complex biological matrices is crucial for various applications, including metabolic studies, disease biomarker discovery, and pharmacokinetic analysis. This document provides detailed application notes and experimental protocols for the quantitative analysis of MHiB using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely used analytical techniques in this field.
Introduction to Analytical Strategies
The choice of analytical technique for MHiB quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput needs, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of MHiB, derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for this purpose.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it well-suited for analyzing non-volatile and polar compounds directly from complex mixtures with minimal sample preparation.[3][4][5] It often provides lower limits of detection compared to GC-MS.[6]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of MHiB and structurally similar hydroxy acids using GC-MS and LC-MS/MS. These values are intended to provide a general comparison and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Table 1: GC-MS Performance Data for Analytes Similar to this compound
| Parameter | Typical Value | Compound | Reference |
| Limit of Detection (LOD) | 0.5 - 29 µg/L | Similar hydroxy acids | [6] |
| Limit of Quantification (LOQ) | ~5 µM | 2-hydroxybutyrate | [6] |
| Linearity (r²) | > 0.99 | Similar hydroxy acids | [6] |
| Recovery | 85 - 106% | Similar hydroxy acids | [6] |
| Precision (RSD) | < 15% | Similar hydroxy acids | [6] |
Table 2: LC-MS/MS Performance Data for Analytes Similar to this compound
| Parameter | Typical Value | Compound | Reference |
| Limit of Detection (LOD) | ng/mL range | Similar hydroxy acids | [6] |
| Limit of Quantification (LOQ) | 30.0 ng/mL | β-hydroxy-β-methylbutyrate | [3] |
| Linearity (r²) | > 0.998 (30-4600 ng/mL) | β-hydroxy-β-methylbutyrate | [3] |
| Recovery | High and reproducible | Similar hydroxy acids | [6] |
| Precision (RSD) | < 10% | β-hydroxy-β-methylbutyrate | [3] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: Quantification of this compound using GC-MS
This protocol describes a general procedure for the extraction and derivatization of MHiB from biological fluids (e.g., plasma, urine) prior to GC-MS analysis.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 100 µL of the sample (e.g., plasma, urine) in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent such as ethyl acetate.[6]
-
Vortex and centrifuge to separate the layers.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
2. Derivatization: Silylation
-
To the dried residue, add a silylation reagent such as 50-100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Parameters
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.[6]
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.[6]
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[6]
-
Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[6]
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol outlines a direct analysis of MHiB from biological fluids using LC-MS/MS, which generally requires less sample preparation than GC-MS.
1. Sample Preparation: "Dilute and Shoot" or Protein Precipitation
-
For cleaner matrices (e.g., urine): A simple "dilute and shoot" approach may be sufficient. Dilute the sample (e.g., 1:10) with the initial mobile phase.[4][8]
-
For complex matrices (e.g., plasma): Perform protein precipitation as described in the GC-MS protocol (Step 1). After centrifugation, the supernatant can be directly injected or further diluted.
2. LC-MS/MS Instrumental Parameters
-
Chromatography: Reversed-phase liquid chromatography is commonly used.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[3][4]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6][9] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in complex mixtures. The choice between the two will depend on the specific requirements of the study. GC-MS, while requiring derivatization, is a highly robust and reproducible method. LC-MS/MS offers higher sensitivity and specificity, often with simpler sample preparation. The provided protocols and data serve as a guide for researchers to develop and validate their own analytical methods for the accurate quantification of this important metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 2-hydroxyisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 2-hydroxyisobutyrate. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are the direct esterification of 2-hydroxyisobutyric acid with methanol. This reaction can be either self-catalyzed at elevated temperatures or catalyzed by the addition of a strong acid, such as sulfuric acid or an organic sulfonic acid.[1][2]
Q2: What is self-catalyzed esterification and what are its advantages?
A2: Self-catalyzed esterification is a method where 2-hydroxyisobutyric acid itself acts as a catalyst for the esterification reaction with methanol.[1] The primary advantage of this method is that it avoids the use of a strong acid catalyst, which can simplify the purification process and prevent acid-induced side reactions.[1]
Q3: What are the common side reactions observed during the synthesis of this compound?
A3: The main side reactions include:
-
Decomposition of 2-hydroxyisobutyric acid: Particularly in the presence of strong acids like sulfuric acid, 2-hydroxyisobutyric acid can decompose to form acetone.[2]
-
Etherification of methanol: Sulfuric acid can also catalyze the dehydration of methanol to form dimethyl ether, especially at higher temperatures.
-
Hydrolysis of this compound: As the esterification reaction is reversible, the product can hydrolyze back to 2-hydroxyisobutyric acid and methanol in the presence of water.[3]
-
Oxidation: At elevated temperatures, especially during distillation, this compound can undergo oxidation.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of 2-hydroxyisobutyric acid and the formation of the methyl ester product.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution | Explanation |
| Incomplete Reaction | Increase reaction time or temperature (within optimal range). | Esterification is an equilibrium reaction and may require sufficient time and temperature to reach completion. For self-catalyzed reactions, a temperature of 120°C for 48 hours has been shown to give good conversion.[1] For acid-catalyzed reactions, temperatures around 70-80°C for 6 hours can be effective.[3] |
| Presence of Water | Ensure all glassware is dry and use anhydrous reagents. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[2] | Water is a byproduct of the esterification reaction. Its presence shifts the equilibrium back towards the reactants, reducing the yield of the ester.[3] Azeotropic removal of water using a solvent like toluene or benzene can be effective.[2] |
| Insufficient Catalyst | If using an acid catalyst, ensure the correct catalytic amount is used. For self-catalyzed reactions, a higher concentration of 2-hydroxyisobutyric acid can increase the reaction rate. | An inadequate amount of catalyst will result in a slow and incomplete reaction. |
Problem 2: Presence of Acetone Impurity in the Product
| Possible Cause | Suggested Solution | Explanation |
| Decomposition of 2-hydroxyisobutyric acid | Avoid using high concentrations of strong acids like sulfuric acid. Opt for a milder catalyst such as an organic sulfonic acid or use the self-catalyzed method.[2] Maintain a lower reaction temperature. | Strong acids, particularly at elevated temperatures, can promote the decomposition of the tertiary alcohol in 2-hydroxyisobutyric acid, leading to the formation of acetone.[2] |
Problem 3: Formation of Dimethyl Ether
| Possible Cause | Suggested Solution | Explanation |
| High Reaction Temperature with Sulfuric Acid | Maintain the reaction temperature below 140°C when using sulfuric acid as a catalyst. | Sulfuric acid is a strong dehydrating agent. At temperatures above 140°C, it can cause the intermolecular dehydration of methanol to form dimethyl ether. |
Problem 4: Product Hydrolyzes Back to Starting Material
| Possible Cause | Suggested Solution | Explanation |
| Presence of Water During Workup or Storage | Ensure the workup procedure effectively removes all water. Store the final product over a drying agent, such as anhydrous sodium sulfate, and in a tightly sealed container. | This compound is susceptible to hydrolysis, especially in the presence of residual acid or base and water.[3] |
Problem 5: Product Discoloration or Degradation During Distillation
| Possible Cause | Suggested Solution | Explanation |
| Oxidation at High Temperatures | Perform distillation under reduced pressure to lower the boiling point. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the distillation flask.[3] | High temperatures during distillation can lead to thermal decomposition and oxidation of the ester.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data from reported synthesis methods.
| Parameter | Self-Catalyzed Method [1] | Sulfuric Acid-Catalyzed Method [3] | Organic Sulfonic Acid-Catalyzed Method [2] |
| Catalyst | None (2-hydroxyisobutyric acid) | Sulfuric Acid | Methanesulfonic Acid |
| Temperature | 120 °C | 70 - 80 °C | Reflux |
| Reaction Time | 48 hours | 6 hours | 4 hours |
| Conversion of 2-hydroxyisobutyric acid | ~87% | >97% | 75% |
| Selectivity for this compound | No byproducts reported | Not specified | 99% (for ethyl ester) |
Experimental Protocols
Protocol 1: Self-Catalyzed Synthesis of this compound[4]
Materials:
-
2-hydroxyisobutyric acid
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.
-
Add an excess of anhydrous methanol (a molar ratio of methanol to acid of 10:1 is common).
-
Attach a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to 120°C with continuous stirring and maintain reflux for 48 hours.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Sulfuric Acid-Catalyzed Synthesis of this compound (Adapted from[3])
Materials:
-
2-hydroxyisobutyric acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyisobutyric acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 g per 200 g of methanol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 70-80°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Reaction Pathways
Caption: Main synthesis pathway of this compound and common side reactions.
Experimental Workflow: Self-Catalyzed Synthesis
Caption: Experimental workflow for the self-catalyzed synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 3. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
How to improve the yield of Methyl 2-hydroxyisobutyrate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-hydroxyisobutyric acid to produce methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of 2-hydroxyisobutyric acid to this compound?
A1: Several methods are employed for this esterification, including:
-
Self-catalyzed esterification: This method utilizes 2-hydroxyisobutyric acid itself as a catalyst, simplifying the process and avoiding the need for an external acid catalyst.[1][2][3][4]
-
Heterogeneous solid acid catalysis: This involves using solid acid catalysts such as Amberlyst-15, Nafion NR50, or plastic-derived sulfonated polymers.[1][5] These catalysts are easily separable from the reaction mixture.
-
Homogeneous acid catalysis: Traditional mineral acids like sulfuric acid can be used, but may lead to side reactions.[6] Organic sulfonic acids have been shown to provide high yields and selectivity.[6]
Q2: What is the role of methanol in the reaction?
A2: Methanol serves as both a reactant and a solvent in the esterification process.[1] Using an excess of methanol can help shift the reaction equilibrium towards the formation of the ester product.[2]
Q3: What are the typical reaction conditions for self-catalyzed esterification?
A3: For self-catalyzed esterification, a reaction temperature of 120 °C and a reaction time of 48 hours have been shown to achieve significant conversion (around 87%) with no byproducts.[1]
Q4: How can the product, this compound, be purified?
A4: The primary method for purifying this compound is distillation under reduced pressure.[2][7] This is typically performed after removing the excess methanol, often with a rotary evaporator.[2] For high-purity applications, such as in the semiconductor industry, a multi-stage distillation process may be employed.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have reached equilibrium. | * Increase the reaction time.[1] * Increase the reaction temperature (within the stability limits of reactants and products). * Increase the molar ratio of methanol to 2-hydroxyisobutyric acid to shift the equilibrium towards the product.[2] |
| Catalyst deactivation: Solid catalysts can lose activity over time. | * Regenerate the catalyst according to the manufacturer's instructions. For some carbon-based solid-acid catalysts, calcination can restore activity.[1] | |
| Water accumulation: Water is a byproduct of esterification and can reverse the reaction. | * Use a Dean-Stark apparatus or a suitable azeotropic agent (like benzene) to remove water as it is formed, especially when using catalysts other than self-catalysis.[6] | |
| Presence of Impurities/Byproducts | Decomposition of 2-hydroxyisobutyric acid: This can occur, particularly at high temperatures or with strong acid catalysts like sulfuric acid.[6] | * Consider using a milder catalyst, such as an organic sulfonic acid or a solid acid catalyst.[6] * Optimize the reaction temperature to minimize decomposition. |
| Etherification of methanol: This can be a side reaction when using strong acid catalysts.[6] | * Switch to a more selective catalyst like an organic sulfonic acid.[6] | |
| Hydrolysis during workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water and acid. | * Ensure all workup and purification steps are conducted under anhydrous conditions where possible. * During distillation, the addition of an antioxidant like BHT can prevent the formation of impurities due to oxidation.[7] | |
| Difficulty in Product Isolation | Incomplete removal of methanol: Excess methanol can co-distill with the product. | * Ensure complete removal of excess methanol using a rotary evaporator before final distillation.[2] |
| Formation of azeotropes: The product may form azeotropes with other components in the reaction mixture. | * Consult literature for azeotropic data and adjust the distillation pressure accordingly. |
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Self-catalyzed | 120 | 48 | ~87 (Conversion) | [1] |
| Amberlyst-15 | 90 | 6 | ~80 (Conversion) | [1][5] |
| Nafion NR50 | 90 | 6 | ~93 (Conversion) | [1][5] |
| SPVC_120 (Plastic-derived) | Not specified | Not specified | ~75 (Yield) | [5] |
| Sulfuric Acid | Not specified | 4 | 85 (Conversion) | [6] |
| Methanesulfonic Acid | Reflux | 4 | 75 (Conversion) | [6] |
Experimental Protocols
Protocol 1: Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid
This protocol is based on the self-catalyzed method, which simplifies the experimental setup.
Materials:
-
2-hydroxyisobutyric acid
-
Methanol (excess)
-
Round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.[2]
-
Reactant Addition: Add an excess of methanol. A common molar ratio of alcohol to acid for esterification is in the range of 1.5:1 to 10:1 to drive the equilibrium towards the product.[2]
-
Inert Atmosphere: Attach a reflux condenser and flush the system with an inert gas.[2]
-
Reaction: Heat the mixture to 120 °C with continuous stirring and allow it to reflux for 48 hours.[2]
-
Work-up: After 48 hours, cool the reaction mixture to room temperature.[2]
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[2]
Visualizations
Caption: Experimental workflow for the self-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 7. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
Strategies for preventing the degradation of Methyl 2-hydroxyisobutyrate in formulations
Technical Support Center: Methyl 2-hydroxyisobutyrate Stability
Welcome to the technical support center for this compound (HBM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in formulations?
A1: The most common degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is primarily catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis of this compound yields 2-hydroxyisobutyric acid (HBA) and methanol as degradation products.[1]
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to temperature?
A3: Yes, this compound is sensitive to elevated temperatures. While it is stable under normal storage conditions[2], high temperatures can promote both hydrolysis and oxidation.[1] In the gas phase, at very high temperatures (370-440 °C), it decomposes into acetone, methanol, and carbon monoxide. While these extreme temperatures are not typical for formulation storage, they indicate the compound's potential for thermal degradation. For liquid formulations, storage at elevated temperatures as part of accelerated stability studies will likely increase the rate of hydrolysis.
Q4: Does light affect the stability of this compound?
A4: There is limited specific data on the photostability of this compound. However, as a general precaution for new formulations, photostability should be evaluated according to ICH Q1B guidelines.[2][3][4][5][6] This involves exposing the formulation to a specified intensity of UV and visible light to determine if light-induced degradation occurs. If found to be photosensitive, light-protective packaging, such as amber vials or bottles, should be used.
Q5: What are some general strategies to prevent the degradation of this compound?
A5: Key strategies to enhance the stability of this compound in formulations include:
-
Moisture Control: Minimizing the water content in the formulation is crucial to slow down hydrolysis. This can be achieved by using anhydrous excipients or by packaging the final product with desiccants.[7][8][9][10][11]
-
pH Optimization: Maintaining the pH of the formulation in a range where the hydrolysis rate is minimal is critical. This often involves the use of appropriate buffer systems.
-
Use of Antioxidants: To prevent oxidative degradation, especially if the formulation is exposed to heat or contains components that can generate free radicals, the addition of antioxidants such as butylated hydroxytoluene (BHT) can be beneficial.[1]
-
Chelating Agents: Trace metal ions can catalyze ester hydrolysis. The inclusion of a chelating agent like EDTA can help to sequester these ions and improve stability.
-
Appropriate Storage Conditions: Storing the formulation at controlled room temperature or under refrigeration, as determined by stability studies, is essential.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid decrease in the concentration of this compound in my aqueous formulation.
-
Question: I am observing a faster than expected loss of this compound in my aqueous formulation during stability studies. What could be the cause and how can I address it?
-
Answer:
-
Check for Hydrolysis: The most likely cause is hydrolysis. The presence of water, especially at non-optimal pH, can rapidly degrade the ester.
-
Recommendation: Measure the pH of your formulation. If it is in the acidic or alkaline range, consider adjusting it to a more neutral pH (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer). It is important to experimentally determine the pH of maximum stability.
-
-
Evaluate Water Content: Even in formulations with low water content, residual moisture can be sufficient to cause degradation over time.
-
Recommendation: If possible, reduce the water content of your formulation. Consider using co-solvents or a non-aqueous vehicle if your application allows. Ensure all excipients are anhydrous.
-
-
Investigate Excipient Compatibility: Some excipients can contain reactive impurities or have functional groups that can promote ester hydrolysis.
-
Recommendation: Conduct a drug-excipient compatibility study. A simple approach is to prepare binary mixtures of this compound with each excipient and store them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals for the appearance of degradation products.
-
-
Issue 2: Appearance of an acidic impurity in my formulation containing this compound.
-
Question: My formulation is showing an increase in acidity over time, and I have identified the impurity as 2-hydroxyisobutyric acid. How can I prevent its formation?
-
Answer:
-
Prevent Hydrolysis: The formation of 2-hydroxyisobutyric acid is a direct result of the hydrolysis of this compound.
-
Recommendation: Follow the recommendations in "Issue 1" to minimize hydrolysis by controlling moisture and optimizing the pH of your formulation.
-
-
Neutralize Acidic Impurities: If small amounts of 2-hydroxyisobutyric acid are forming and impacting the formulation's pH and stability, you can consider strategies to neutralize it.
-
Recommendation: In some manufacturing processes, basic compounds like sodium carbonate or sodium bicarbonate are used to neutralize acidic impurities.[12] However, for a final formulation, the addition of a buffering agent with sufficient capacity in the desired pH range is the preferred approach to maintain a stable pH.
-
-
Issue 3: My formulation is showing discoloration or the formation of other unknown impurities upon storage at elevated temperatures.
-
Question: I am observing discoloration and the appearance of unknown peaks in my chromatograms after storing my this compound formulation at 40°C. What could be the cause?
-
Answer:
-
Suspect Oxidation: Discoloration and the formation of multiple degradation products at elevated temperatures can be indicative of oxidative degradation.
-
Recommendation: Consider adding an antioxidant to your formulation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection and concentration of the antioxidant should be optimized.
-
-
Investigate Excipient Interactions: The elevated temperature could be accelerating reactions between this compound and other excipients in your formulation.
-
Recommendation: Review the compatibility of all excipients with ester-containing compounds. Excipients with reactive functional groups or those containing reactive impurities (e.g., peroxides in polymers) could be problematic.[13] Refer to the drug-excipient compatibility testing protocol outlined below.
-
-
Experimental Protocols
Protocol 1: Stress Testing of a this compound Liquid Formulation
This protocol is a general guideline based on ICH Q1A(R2) for forced degradation studies.[14]
Objective: To identify potential degradation pathways of this compound in a liquid formulation under various stress conditions.
Methodology:
-
Preparation of Samples: Prepare a batch of your this compound formulation.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the formulation to adjust the pH to approximately 1-2. Store at 40°C for up to 7 days.
-
Base Hydrolysis: Add 0.1 M NaOH to the formulation to adjust the pH to approximately 12-13. Store at 40°C for up to 7 days.
-
Neutral Hydrolysis: Adjust the formulation pH to 7.0. Store at 40°C for up to 7 days.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store at room temperature, protected from light, for up to 7 days.
-
Thermal Degradation: Store the formulation at 60°C for up to 7 days.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points for Analysis: Analyze the samples at initial (t=0), 1, 3, and 7 days.
-
Analytical Method: Use a validated stability-indicating HPLC method to quantify this compound and detect its degradation products. A common method involves a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid) and UV detection.
-
Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and, if possible, quantify the major degradation products. Mass spectrometry can be coupled with HPLC for structural elucidation.
-
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of this compound with various pharmaceutical excipients.
Methodology:
-
Preparation of Binary Mixtures: Prepare physical mixtures of this compound with each excipient in a 1:1 ratio (w/w).
-
Storage Conditions: Store the binary mixtures in vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).
-
Time Points for Analysis: Analyze the mixtures at initial (t=0), 1, 2, and 4 weeks.
-
Analytical Techniques:
-
Visual Observation: Note any changes in physical appearance such as color change, liquefaction, or clumping.
-
HPLC Analysis: Dissolve a portion of the mixture in a suitable solvent and analyze using a stability-indicating HPLC method to check for the formation of degradation products.
-
Differential Scanning Calorimetry (DSC): Analyze the initial binary mixtures. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting endotherm of this compound can indicate an interaction.[11]
-
-
Interpretation: A significant increase in degradation products or a notable change in the physical or thermal properties of the mixture suggests an incompatibility between this compound and the excipient.
Data Presentation
Table 1: General Stability Profile of Ester-Containing Drugs Under Different pH Conditions (Illustrative)
| pH Range | General Stability | Common Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 3 - 6 | High | Minimal hydrolysis |
| > 8 | Low | Base-catalyzed hydrolysis |
Note: This table provides a general trend. The optimal pH for this compound stability must be determined experimentally.
Table 2: Potential Impact of Common Excipient Impurities on Ester Stability
| Excipient Class | Potential Reactive Impurity | Potential Impact on this compound |
| Polymers (e.g., Povidone, PEGs) | Peroxides, Aldehydes, Formic Acid | Oxidation, Formation of formyl esters |
| Sugars (e.g., Lactose) | Reducing sugars, Aldehydes | Maillard reaction (if primary/secondary amines are present), potential catalysis of hydrolysis |
| Stearates (e.g., Magnesium Stearate) | Alkaline impurities | Can increase micro-pH, potentially accelerating base-catalyzed hydrolysis |
| Buffers (e.g., Phosphate) | - | Can act as a general base catalyst for hydrolysis |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for stability testing of a new formulation.
References
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Use Case: Drug Photodegradation Study according to ICH Q1B with EICS Climatic Chamber - TESTING LAB [testinglab.es]
- 7. international-pharma.com [international-pharma.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. colorcon.com [colorcon.com]
- 10. smtdryboxes.com [smtdryboxes.com]
- 11. colorcon.com [colorcon.com]
- 12. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. resolvemass.ca [resolvemass.ca]
Troubleshooting guide for the purification of Methyl 2-hydroxyisobutyrate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound in a laboratory setting?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, flash column chromatography, and aqueous workup (extraction). The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Significance for Purification |
| Boiling Point | 137 °C (lit.) | Relatively low boiling point allows for purification by distillation. Vacuum distillation is recommended to prevent thermal decomposition. |
| Density | 1.023 g/mL at 25 °C (lit.) | Useful for identifying layers during aqueous extraction. |
| Solubility | Soluble in water and various organic solvents. | High solubility in common organic solvents provides flexibility in choosing extraction and chromatography solvents. Water solubility necessitates salting out during extractions to improve recovery. |
| Polarity | Polar compound | Influences the choice of stationary and mobile phases in chromatography. |
Q3: What are the common impurities I might encounter after synthesizing this compound?
A3: Common impurities include unreacted starting materials, byproducts, and residual solvents. These can include:
-
2-Hydroxyisobutyric acid: The starting carboxylic acid.
-
Methanol: The starting alcohol.
-
Water: Can be present from the workup or as a byproduct of the esterification reaction.
-
Acid catalyst: If used in the synthesis (e.g., sulfuric acid).
-
Dichloromethane or other extraction solvents: From the workup procedure.
-
Degradation products: Such as acetone, which can form if the compound is heated excessively.[1]
Q4: How can I assess the purity of my this compound?
A4: Purity is typically assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester and hydroxyl functional groups and the absence of a broad carboxylic acid O-H stretch.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, categorized by the purification technique.
Fractional Distillation (Vacuum)
Issue 1: Product is decomposing during distillation, leading to low yield and discolored distillate.
-
Question: My product is turning yellow/brown and the yield is much lower than expected after distillation. What is happening?
-
Answer: this compound can be susceptible to thermal degradation.[1] The discoloration is a sign of decomposition.
-
Solution:
-
Reduce the distillation pressure: Use a vacuum pump to lower the boiling point of the product. Aim for a pressure that allows the product to distill at a pot temperature below 80-100°C.[2]
-
Minimize heating time: Heat the distillation flask rapidly to the distillation temperature and collect the product promptly. Do not heat the flask for an extended period before distillation begins.
-
Use a suitable heating mantle and stir bar: Ensure even heating to avoid localized overheating.
-
Add an antioxidant: For larger scale distillations, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can prevent oxidation.[2]
-
-
Issue 2: Water is co-distilling with the product.
-
Question: My distilled product is cloudy and NMR analysis shows the presence of water. How can I remove it?
-
Answer: this compound can form an azeotrope with water, making complete separation by simple distillation difficult.[2]
-
Solution:
-
Thoroughly dry the crude product before distillation: Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove as much water as possible after the aqueous workup.
-
Use a Dean-Stark trap: For larger scale reactions, a Dean-Stark apparatus can be used during the reaction to remove water as it is formed.[3]
-
Azeotropic distillation with a non-polar solvent: Adding a solvent like toluene can help to remove water azeotropically before distilling the final product.
-
-
Flash Column Chromatography
Issue 1: The product is not moving from the baseline of the silica gel column.
-
Question: I've loaded my sample, but the product is stuck at the top of the column even with a relatively polar solvent system. What should I do?
-
Answer: this compound is a polar compound and can interact strongly with the acidic silica gel stationary phase.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A gradient elution may be necessary. For very polar compounds, a mobile phase containing methanol might be required.
-
Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the mobile phase) can neutralize the acidic sites and reduce strong adsorption.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
Issue 2: Poor separation of the product from a polar impurity.
-
Question: I am having trouble separating my product from a closely eluting polar impurity. How can I improve the resolution?
-
Answer: Achieving good separation of polar compounds can be challenging.
-
Solution:
-
Optimize the solvent system: Use a solvent system with intermediate polarity. A common starting point for esters is a mixture of hexanes and ethyl acetate. Try different solvent ratios and consider adding a third solvent like dichloromethane to fine-tune the separation.
-
Use a longer column: A longer column provides more surface area for interaction and can improve separation.
-
Dry loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This often results in sharper bands and better separation.
-
-
Aqueous Workup (Extraction)
Issue 1: Low recovery of the product from the organic layer.
-
Question: After extraction, my yield is very low. Where did my product go?
-
Answer: Due to its polarity and water solubility, this compound can have significant solubility in the aqueous layer, leading to poor recovery in the organic phase.
-
Solution:
-
Saturate the aqueous layer with a salt: Before extracting, add a significant amount of a salt like sodium chloride (brine) to the aqueous layer. This "salting out" effect decreases the solubility of the organic product in the aqueous phase and drives it into the organic layer.
-
Perform multiple extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent. This is a more efficient way to recover the product.
-
Choose an appropriate extraction solvent: Dichloromethane is often effective for extracting polar compounds.[2]
-
-
Issue 2: Emulsion formation during extraction.
-
Question: A thick emulsion has formed between the aqueous and organic layers that won't separate. How can I break it?
-
Answer: Emulsions are common when extracting polar compounds.
-
Solution:
-
Add brine: Adding a saturated solution of sodium chloride can help to break the emulsion.
-
Gentle swirling: Instead of vigorous shaking, gently invert and swirl the separatory funnel.
-
Filter through Celite: If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help to break it.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Self-catalyzed)[4]
This protocol is based on the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol.[4]
Materials:
-
2-Hydroxyisobutyric acid
-
Methanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid. Add an excess of methanol (a molar ratio of alcohol to acid in the range of 5:1 to 10:1 is common).[4]
-
Attach a reflux condenser to the flask.
-
Flush the system with an inert gas, such as nitrogen or argon.
-
Reaction: Heat the reaction mixture to 120 °C using a heating mantle with continuous stirring.[4]
-
Allow the reaction to proceed under reflux for 48 hours. The reaction progress can be monitored by TLC or GC.[4]
-
Work-up and Purification: After 48 hours, cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
The resulting crude product can be purified by vacuum distillation.[4]
Protocol 2: Purity Analysis by GC-MS
This is a general protocol and may need to be optimized for your specific instrument.
Sample Preparation:
-
Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If unreacted carboxylic acid is suspected, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility.
GC-MS Conditions:
| Parameter | Setting |
| Column | A non-polar or semi-polar capillary column (e.g., DB-5ms) |
| Injection Mode | Split or splitless |
| Oven Program | Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. |
| Mass Spectrometry | Operate in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 2. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Impact of residual acid on the stability of Methyl 2-hydroxyisobutyrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of residual acid on the stability of Methyl 2-hydroxyisobutyrate (MHiB).
Troubleshooting Guide
This guide addresses common issues related to the instability of MHiB, which can arise from residual acidic impurities.
Issue 1: Decreased Purity of MHiB Over Time
-
Potential Cause: Residual acid, such as 2-hydroxyisobutyric acid (HBA), can catalyze the hydrolysis of the ester bond in MHiB, especially in the presence of moisture.[1] This reaction degrades MHiB into HBA and methanol.
-
Solution:
-
Neutralization: Trace amounts of residual acid can be neutralized by passing the MHiB solution through a column containing a weak basic resin, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1]
-
Aqueous Extraction: Washing the MHiB with a mild basic solution (e.g., a dilute solution of sodium bicarbonate) can help remove acidic impurities. This should be followed by drying the MHiB to remove any residual water.
-
Proper Storage: Store MHiB in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture and heat, which can accelerate acid-catalyzed hydrolysis.[2][3][4]
-
Issue 2: Inconsistent Results in Experimental Assays
-
Potential Cause: If MHiB is degrading, the concentration of the active compound is changing, which can lead to variability in experimental outcomes. The presence of the degradation product, HBA, could also interfere with the assay.
-
Solution:
-
Purity Check: Before use, verify the purity of your MHiB stock using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of a peak corresponding to HBA is an indicator of degradation.
-
pH Control: For experiments conducted in aqueous solutions, ensure the pH of the medium is controlled and preferably neutral or slightly acidic to minimize the rate of hydrolysis.[5] Avoid highly acidic or basic conditions.
-
Fresh Preparations: Prepare solutions of MHiB fresh from a high-purity stock immediately before use to minimize degradation during the experiment.
-
Issue 3: Visible Changes in the MHiB Solution
-
Potential Cause: While MHiB and its primary degradation products are colorless, significant degradation could potentially lead to subtle changes in the physical properties of the solution. However, analytical confirmation is always necessary.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of residual acid?
A1: The primary degradation pathway is acid-catalyzed hydrolysis. The ester bond in MHiB is susceptible to attack by water, a reaction that is accelerated in the presence of an acid catalyst. This results in the formation of 2-hydroxyisobutyric acid and methanol.
Q2: How can I detect the presence of residual acid and degradation products in my MHiB sample?
A2: The most effective methods for detecting residual acid (like HBA) and other impurities are chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate and quantify MHiB and its degradation products. Titration can also be used to determine the acid value of the sample.
Q3: What are the recommended storage conditions for MHiB to ensure its stability?
A3: To ensure optimal stability, MHiB should be stored in a tightly sealed container to protect it from moisture. It should be kept in a cool, dry, and dark place.[2][3][4] Storage at reduced temperatures (e.g., 2-8°C) can also slow down the rate of potential degradation.
Q4: Can residual acid in MHiB affect downstream applications, such as in photolithography processes?
A4: Yes, a high content of residual acid in MHiB used in photolithography can impact the decomposition and curing speed of the photoresist resin. It can also react with alkaline developers, potentially leading to defects in the final product and corrosion of semiconductor equipment.[1]
Quantitative Data Summary
The following table summarizes hypothetical data on the degradation of MHiB in the presence of varying concentrations of a residual acid catalyst at a constant temperature and moisture level.
| Residual Acid (HBA) Concentration (ppm) | MHiB Purity after 30 days (%) | HBA Concentration after 30 days (ppm) |
| 10 | 99.8 | 210 |
| 50 | 99.2 | 650 |
| 100 | 98.5 | 1550 |
| 500 | 95.3 | 4750 |
Experimental Protocols
Protocol 1: Stability Testing of MHiB under Acidic Conditions
-
Sample Preparation: Prepare samples of MHiB with known concentrations of a specific acid catalyst (e.g., 2-hydroxyisobutyric acid). Also, prepare a control sample of high-purity MHiB without any added acid.
-
Storage Conditions: Store all samples in tightly sealed vials at a controlled temperature (e.g., 40°C) and humidity (e.g., 75% RH) to simulate accelerated aging.
-
Time Points: At specified time intervals (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each sample for analysis.
-
Analytical Method: Use a validated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method to determine the purity of MHiB and quantify the concentration of the degradation product (HBA).
-
Data Analysis: Plot the concentration of MHiB and HBA over time for each sample to determine the rate of degradation as a function of the initial acid concentration.
Protocol 2: Quantification of Residual Acid in MHiB by Titration
-
Sample Preparation: Accurately weigh a known amount of the MHiB sample and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titration Setup: Use a standardized solution of a base, such as sodium hydroxide (NaOH), as the titrant. Use a pH meter or a suitable indicator to determine the endpoint.
-
Procedure: Slowly titrate the MHiB solution with the NaOH solution while continuously stirring. Record the volume of titrant required to reach the equivalence point.
-
Calculation: Calculate the acid value (mg KOH/g sample) or the percentage of the specific acidic impurity based on the volume of titrant used and the stoichiometry of the reaction.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for MHiB degradation.
Caption: Experimental workflow for MHiB stability testing.
References
- 1. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.dk [fishersci.dk]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of high-purity Methyl 2-hydroxyisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of high-purity Methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the esterification of 2-hydroxyisobutyric acid (HBA) with methanol. This reaction is typically catalyzed by an acid. Another common industrial route starts from acetone and sodium cyanide, which first produces 2-hydroxyisobutyric acid as an intermediate that is then esterified.[1][2] Self-catalyzed esterification of HBA with methanol has also been reported as a viable method.[2]
Q2: What are the typical catalysts used for the esterification of 2-hydroxyisobutyric acid?
A2: A range of catalysts can be employed, including:
-
Mineral Acids: Sulfuric acid is a common choice, though it can lead to side reactions.[3]
-
Organic Sulfonic Acids: Methanesulfonic acid and p-toluenesulfonic acid are effective alternatives.[3]
-
Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 and Nafion NR50 are also used and can simplify catalyst removal.[2]
-
Self-Catalysis: 2-hydroxyisobutyric acid itself can catalyze the esterification reaction, eliminating the need for an external catalyst.[2]
Q3: What are the key reaction parameters to control for optimal synthesis?
A3: To achieve high yield and purity, it is crucial to control the following parameters:
-
Temperature: The optimal temperature depends on the catalyst and solvent used. For instance, with sulfuric acid and methanol, a temperature range of 70-80°C is often employed.[1] For self-catalyzed reactions, higher temperatures around 120°C may be necessary.[2]
-
Reaction Time: Reaction times can vary from a few hours to over 48 hours, depending on the reaction conditions.[1][2]
-
Molar Ratio of Reactants: The ratio of methanol to 2-hydroxyisobutyric acid can influence the reaction equilibrium and yield.
-
Catalyst Concentration: The amount of catalyst will affect the reaction rate.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities include:
-
Unreacted 2-hydroxyisobutyric acid (HBA): Incomplete reaction can leave residual starting material.
-
Water: Formed as a byproduct of the esterification reaction.
-
Residual Catalyst: Traces of the acid catalyst may remain after the reaction.
-
Byproducts from side reactions: For example, when using sulfuric acid, the decomposition of 2-hydroxyisobutyric acid to acetone can occur.[3] Etherification of the alcohol is another possible side reaction.[3]
-
Hydrolysis product: this compound can be hydrolyzed back to 2-hydroxyisobutyric acid in the presence of water, especially at elevated temperatures during distillation.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Increase catalyst concentration. - Use a more efficient catalyst. |
| Equilibrium Limitation | - Remove water as it is formed, for example, by using a Dean-Stark apparatus. - Use an excess of methanol to shift the equilibrium towards the product. |
| Catalyst Deactivation | - If using a solid catalyst, check for deactivation and consider regeneration or replacement. |
| Decomposition of Reactant | - If using a strong acid like sulfuric acid, consider a milder catalyst like an organic sulfonic acid to prevent the decomposition of 2-hydroxyisobutyric acid.[3] |
Issue 2: Product Purity is Low
| Possible Cause | Suggested Solution |
| Residual Acid Catalyst | - Neutralize the reaction mixture with a mild base such as sodium bicarbonate or sodium carbonate solution after the reaction is complete.[1] - Wash the organic layer with brine. |
| Presence of Unreacted 2-hydroxyisobutyric acid | - Optimize reaction conditions for higher conversion (see Issue 1). - Purify the crude product by distillation. |
| Hydrolysis During Workup or Distillation | - Ensure all workup steps are performed under anhydrous conditions where possible. - Add an antioxidant, such as Butylated hydroxytoluene (BHT), before distillation to prevent degradation.[1] - Perform distillation under vacuum to reduce the boiling point and minimize thermal stress on the product.[1] |
| Formation of Byproducts | - Choose a more selective catalyst. For instance, organic sulfonic acids can lead to fewer byproducts compared to sulfuric acid.[3] - Optimize reaction temperature and time to minimize side reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Azeotrope Formation | - Investigate the presence of azeotropes with solvents or impurities. Consider using a different solvent for extraction or a different purification technique. |
| Co-distillation of Impurities | - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Adjust the vacuum pressure during distillation to alter the relative volatilities of the components. |
| Presence of Metal or Particulate Impurities | - After distillation, filter the product through a suitable filter, such as a PTFE membrane filter, to remove fine particles and metal traces.[1] |
Experimental Protocols
Protocol 1: Synthesis via Acid Catalysis
This protocol is based on a typical esterification reaction.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyisobutyric acid (1.0 eq).
-
Addition of Reagents: Add methanol (e.g., 2.0 eq) and a catalytic amount of sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 6 hours.[1] Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane to dilute the mixture.
-
Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain high-purity this compound.
-
Protocol 2: Self-Catalyzed Synthesis
This protocol is based on the self-catalyzed esterification method.[2]
-
Reaction Setup: In a sealed pressure vessel, combine 2-hydroxyisobutyric acid (1.0 eq) and methanol (acting as both reactant and solvent).
-
Reaction: Heat the mixture to 120°C for 48 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1, noting that the neutralization step may require less base.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of 2-hydroxyisobutyric acid (HBA)
| Catalyst | Temperature (°C) | Time (h) | HBA Conversion (%) | Reference |
| Self-catalyzed | 120 | 48 | ~87 | [2] |
| Amberlyst-15 | 90 | 6 | ~80 | [2] |
| Nafion NR50 | 90 | 6 | ~93 | [2] |
| Sulfuric Acid | 70-80 | 6 | >97 | [1] |
| Methanesulfonic Acid | 50-150 | 0.17-12 | 75 | [3] |
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product purity.
References
Removal of 2-hydroxyisobutyric acid impurity from Methyl 2-hydroxyisobutyrate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of 2-hydroxyisobutyric acid impurity from Methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of 2-hydroxyisobutyric acid impurity in my this compound sample?
The most common source of 2-hydroxyisobutyric acid (HBA) impurity is the hydrolysis of the parent ester, this compound (HBM).[1][2] This reaction is often catalyzed by the presence of moisture or residual acid from the synthesis process and can be accelerated by heat, for instance, during distillation.[1] Therefore, HBA can be a residual starting material from the esterification reaction or a degradation product formed during processing and storage.
Q2: What are the main strategies for removing 2-hydroxyisobutyric acid?
There are three primary strategies for removing acidic impurities like HBA from a neutral ester like HBM:
-
Liquid-Liquid Extraction: Washing an organic solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate) will convert the acidic HBA into its water-soluble salt, which is then partitioned into the aqueous layer.[1][3]
-
Distillation: As HBA has a significantly higher boiling point than HBM, fractional distillation is an effective method for separation on a larger scale.[1][4]
-
Column Chromatography: Using a polar stationary phase like silica gel, the more polar HBA will be retained more strongly than the less polar HBM, allowing for their separation.[3]
Q3: Can I use a simple water wash to remove the acidic impurity?
A simple water wash is generally insufficient. While 2-hydroxyisobutyric acid has some water solubility, its removal is far more effective when it is converted to its ionic salt form. Using a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), deprotonates the carboxylic acid, making it highly soluble in the aqueous phase and easily separable from the organic ester phase.[3]
Q4: At what temperature should I distill this compound?
The boiling point of this compound is approximately 137-138°C at atmospheric pressure.[5] Distillation should be controlled to collect the fraction boiling in this range. A vacuum can be applied to reduce the boiling point if the compound is sensitive to higher temperatures.
Q5: How can I prevent the formation of more 2-hydroxyisobutyric acid during distillation?
To minimize hydrolysis and the subsequent formation of HBA during distillation, it is crucial to ensure the crude material is as dry as possible before heating. This can be achieved by drying the organic solution with an anhydrous salt (e.g., MgSO₄) after extraction and before solvent removal. Additionally, adding antioxidants may prevent degradation if the process is susceptible to oxidation at high temperatures.[1]
Troubleshooting Guides
Issue 1: My product is still acidic after a basic aqueous wash.
-
Possible Cause: Insufficient amount or concentration of the basic solution was used, or the washing was not vigorous or long enough for the acid-base reaction to complete.
-
Solution: Increase the number of washes with the basic solution. Ensure thorough mixing of the two phases during each wash to maximize the surface area for the reaction. Check the pH of the aqueous layer after the final wash to ensure it is basic, indicating that all the acid has been neutralized and extracted.
Issue 2: I am losing a significant amount of product during extraction.
-
Possible Cause 1: The ester itself is being hydrolyzed by a basic solution that is too concentrated or from prolonged exposure. This is known as saponification.[2]
-
Solution 1: Use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide. Perform the washes quickly and at a reduced temperature if possible.
-
Possible Cause 2: An emulsion has formed between the organic and aqueous layers, trapping the product.
-
Solution 2: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtering the mixture through a pad of Celite can help.
Issue 3: The acidic impurity is co-eluting with my product during column chromatography.
-
Possible Cause: The chosen solvent system (eluent) may be too polar, causing both compounds to move too quickly down the column. Alternatively, the acidic nature of standard silica gel can sometimes cause acidic compounds to elute unpredictably.[3]
-
Solution: Decrease the polarity of your eluent (e.g., increase the proportion of hexane relative to ethyl acetate). For acidic impurities, it can be beneficial to add a very small amount of a base, like triethylamine (e.g., 0.1%), to the eluent or when packing the column.[3] This neutralizes the acidic sites on the silica gel and ensures the carboxylic acid remains at the baseline.
Issue 4: Purity does not improve after distillation.
-
Possible Cause: An azeotrope may be forming, or the impurity levels are very low, requiring a highly efficient distillation column. It is also possible that the product is degrading back to the acidic impurity due to residual moisture at the distillation temperature.[1]
-
Solution: Ensure the apparatus is completely dry. Use a fractionating column with a higher number of theoretical plates for better separation. Consider performing the distillation under reduced pressure to lower the required temperature and minimize thermal degradation. A pre-distillation drying step or passing the material through adsorbents like molecular sieves can also be beneficial.[5]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Basic Wash)
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate (approx. 10 volumes).[1]
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing step 1-2 more times, or until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dried. A packed fractionating column (e.g., with Raschig rings or Vigreux indentations) is recommended.
-
Charge Flask: Charge the distillation flask with the crude this compound. Add boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the thermometer stabilizes.
-
Collection: Collect and discard any initial low-boiling fractions. Collect the product fraction at the expected boiling point of 137-138°C.[5]
-
Termination: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of high-boiling residues.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data & Physical Properties
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₀O₃ | 118.13[6] | 137[6] | 1.023[5] |
| 2-hydroxyisobutyric acid | C₄H₈O₃ | 104.10[7] | 212 | 1.178 |
Table 2: Summary of Purification Parameters
| Method | Key Reagents/Parameters | Principle of Separation |
| Liquid-Liquid Extraction | Dichloromethane or Ethyl Acetate, Saturated NaHCO₃(aq)[1][3] | Difference in solubility of the acid and its salt form between aqueous and organic phases. |
| Fractional Distillation | Heat, Fractionating Column | Difference in boiling points between the ester and the carboxylic acid.[4] |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate eluent[3] | Difference in polarity; the more polar acid adsorbs more strongly to the silica. |
Process Visualizations
Caption: A general workflow for purifying this compound.
References
- 1. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Page loading... [guidechem.com]
- 6. This compound 95 2110-78-3 [sigmaaldrich.com]
- 7. 2-Hydroxyisobutyric acid(594-61-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Methyl 2-hydroxyisobutyrate Stability Testing & Shelf-Life Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing and determining the shelf-life of Methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Due to the presence of an ester bond, it is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions, which yields 2-hydroxyisobutyric acid and methanol.[1] Oxidation can also occur, especially at elevated temperatures.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is typically between 2-8°C.[2]
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for quantifying this compound and its potential degradation products due to its volatile nature.[1] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be employed, particularly for monitoring the formation of non-volatile degradation products like 2-hydroxyisobutyric acid.
Q4: How should a forced degradation study be designed for this compound?
A4: A forced degradation study for this compound should, in accordance with ICH guidelines, expose the compound to a variety of stress conditions more severe than accelerated stability testing.[3][4] This includes acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (in this case, this compound) without interference from degradation products, process impurities, or other potential impurities.[5] This is crucial for accurately assessing the stability of the compound and ensuring the reliability of shelf-life predictions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay value for this compound | Hydrolytic Degradation: The sample may have been exposed to moisture or non-neutral pH conditions. | Ensure samples are stored in tightly sealed containers with desiccants if necessary. Use aprotic and neutral solvents for sample preparation. |
| Evaporation: Due to its volatility, the compound may have evaporated during sample handling or storage. | Minimize the time samples are left open to the atmosphere. Use vials with secure caps. Store solutions at recommended temperatures (2-8°C). | |
| Appearance of a new peak in the chromatogram | Degradation Product Formation: The new peak could be a degradation product, such as 2-hydroxyisobutyric acid from hydrolysis. | Attempt to identify the peak using a mass spectrometer (GC-MS or LC-MS). Compare the retention time with a standard of the suspected degradation product. |
| Contamination: The peak could be from a contaminated solvent, glassware, or the analytical instrument itself.[6] | Run a blank injection of the solvent to check for contamination. Ensure all glassware is thoroughly cleaned. | |
| Inconsistent or drifting peak areas in GC analysis | Injection Variability: Inconsistent injection volumes can lead to variable peak areas.[6] | Ensure the autosampler is functioning correctly. Manually inspect the syringe for air bubbles. |
| Column Contamination or Degradation: Buildup of non-volatile residues can affect column performance.[7] | Bake out the column at a high temperature as recommended by the manufacturer. If the problem persists, the column may need to be replaced. | |
| Detector Instability: Fluctuations in the detector can cause baseline instability and affect peak integration.[7] | Allow the detector to stabilize for an adequate amount of time. Check and clean the detector as per the manufacturer's instructions. | |
| Poor peak shape (tailing or fronting) in GC analysis | Active Sites in the Inlet or Column: Polar analytes can interact with active sites, leading to peak tailing. | Use a deactivated inlet liner and a column suitable for polar compounds. |
| Column Overloading: Injecting too much sample can cause peak fronting.[8] | Reduce the injection volume or dilute the sample. | |
| Mass balance is below 95% in forced degradation studies | Formation of Non-Volatile or Non-UV Active Degradants: Degradation products may not be detectable by the analytical method used. | Employ a complementary analytical technique, such as LC-MS, to search for other degradation products. |
| Complete Degradation: The stress conditions may have been too harsh, leading to complete degradation of the parent compound and its primary degradants. | Reduce the duration or intensity of the stress conditions to achieve the target degradation of 5-20%. |
Data Presentation
The following tables present illustrative data from forced degradation studies on this compound. This data is intended for demonstration purposes to show how results can be presented.
Table 1: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Assay (%) | 2-hydroxyisobutyric acid (%) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 | |
| 4 | 90.5 | 9.3 | 99.8 | |
| 8 | 82.1 | 17.6 | 99.7 | |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 | 100.0 |
| 1 | 92.3 | 7.6 | 99.9 | |
| 2 | 85.1 | 14.7 | 99.8 | |
| 4 | 72.4 | 27.2 | 99.6 | |
| Purified Water at 60°C | 0 | 100.0 | 0.0 | 100.0 |
| 8 | 99.5 | <0.1 | 99.5 | |
| 24 | 98.2 | 1.5 | 99.7 | |
| 48 | 96.5 | 3.2 | 99.7 |
Table 2: Illustrative Oxidative, Thermal, and Photolytic Degradation of this compound
| Condition | Time | This compound Assay (%) | Total Degradants (%) | Mass Balance (%) |
| 3% H₂O₂ at 25°C | 24 hours | 94.8 | 5.1 | 99.9 |
| Dry Heat at 70°C | 48 hours | 97.2 | 2.5 | 99.7 |
| Photostability (ICH Q1B Option 1) | - | 99.1 | 0.8 | 99.9 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
1.1. Acid Hydrolysis:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
1.2. Base Hydrolysis:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 2, and 4 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
1.3. Oxidative Degradation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solution at room temperature (25°C), protected from light, for 24 hours.
-
Withdraw an aliquot at 24 hours.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
1.4. Thermal Degradation:
-
Place a known quantity of this compound powder in a thin layer in a petri dish.
-
Store the petri dish in a temperature-controlled oven at 70°C for 48 hours.
-
After 48 hours, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample at a suitable concentration for analysis.
1.5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
After the exposure period, dilute both the exposed and control samples to a suitable concentration for analysis.
Protocol 2: Stability-Indicating GC Method
-
Instrument: Gas Chromatograph with FID or MS detector.
-
Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 220°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector Temperature: 250°C (FID).
-
Sample Preparation: Dilute samples to a final concentration of approximately 100 µg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Mandatory Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Troubleshooting Logic for Inconsistent Stability Data.
References
- 1. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 2. This compound | 2110-78-3 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Methyl 2-hydroxyisobutyrate (MHiB) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of Methyl 2-hydroxyisobutyrate (MHiB) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of MHiB, presented in a question-and-answer format.
Issue 1: Low Yield in Esterification of 2-Hydroxyisobutyric Acid (HBA)
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Question: My MHiB yield from the esterification of HBA with methanol is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low yields in the esterification of HBA can stem from several factors. Firstly, the reaction is an equilibrium process. To shift the equilibrium towards the product, it is crucial to use an excess of methanol. Molar ratios of methanol to HBA in the range of 3:1 to 20:1 are commonly employed. Secondly, water is a byproduct of the reaction, and its presence can reverse the reaction, thus reducing the yield.[1] It is essential to use anhydrous reactants and a dry reaction setup. If feasible, removing water as it forms, for instance, through a Dean-Stark apparatus, can significantly improve the yield.
Reaction temperature and time are also critical parameters. For self-catalyzed esterification, a temperature of 120 °C for 48 hours has been shown to give a conversion of approximately 87%.[2][3] When using acid catalysts like sulfuric acid, lower temperatures (around 70-80°C) and shorter reaction times (e.g., 6 hours) can achieve high conversion rates of over 97%.[4] Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
Finally, the choice and amount of catalyst play a significant role. While HBA can self-catalyze the reaction, solid acid catalysts like Amberlyst-15 or Nafion NR50, or mineral acids like sulfuric acid, can enhance the reaction rate and yield.[3] Ensure the catalyst is active and used in the appropriate concentration.
Issue 2: By-product Formation in the Acetone Cyanohydrin Route
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Question: I am observing significant by-product formation during the synthesis of MHiB starting from acetone cyanohydrin. How can I minimize these impurities?
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Answer: The synthesis route starting from acetone cyanohydrin involves two key steps where by-products can form: the hydrolysis of acetone cyanohydrin to 2-hydroxyisobutyric acid (HBA) and the subsequent esterification.
During the hydrolysis of acetone cyanohydrin with sulfuric acid, the formation of α-hydroxyisobutyramide is a common side reaction.[5] The formation of this amide is influenced by the reaction conditions, particularly the concentration of sulfuric acid and the amount of water present. To favor the formation of HBA, it is crucial to use a sufficient excess of sulfuric acid.
Another potential issue is the thermal decomposition of acetone cyanohydrin into acetone and highly toxic hydrogen cyanide, which can occur at elevated temperatures.[6] This not only reduces the yield of the desired product but also poses a significant safety hazard. Therefore, it is critical to maintain the reaction temperature within the recommended range, typically between 10°C and 20°C, during the formation of acetone cyanohydrin.[7]
Issue 3: Discoloration of the Final MHiB Product
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Question: My purified this compound has a yellowish tint. What is the cause of this discoloration and how can I obtain a colorless product?
-
Answer: Discoloration of the final MHiB product is often an indication of impurities arising from side reactions or decomposition during purification. High temperatures during distillation can lead to the degradation of MHiB or residual starting materials. To mitigate this, it is recommended to perform distillation under reduced pressure to lower the boiling point of MHiB.
Furthermore, the presence of acidic residues can catalyze decomposition at elevated temperatures. It is good practice to neutralize the reaction mixture before distillation. This can be achieved by washing the organic phase with a mild base, such as a sodium bicarbonate solution.[4]
For high-purity applications, such as in the semiconductor industry, the addition of antioxidants like Butylated hydroxytoluene (BHT) during distillation can prevent oxidation and the formation of colored impurities.[4] A final filtration step through a fine-pored filter can remove any particulate matter that may also contribute to discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: The two primary industrial routes for MHiB production are:
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Esterification of 2-hydroxyisobutyric acid (HBA) with methanol: This can be achieved through self-catalysis at elevated temperatures or by using an acid catalyst such as sulfuric acid, Amberlyst-15, or Nafion NR50.[3]
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Synthesis from acetone and sodium cyanide (via acetone cyanohydrin): This multi-step process involves the formation of acetone cyanohydrin, followed by its hydrolysis to HBA, and subsequent esterification with methanol.[4]
A third, emerging route involves the biotechnological production of HBA from renewable feedstocks like methanol, followed by esterification.[8]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the esterification reaction can be monitored using standard analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material (HBA) and the formation of the product (MHiB).
Q3: What are the key safety precautions to consider during MHiB synthesis?
A3: Safety is paramount when synthesizing MHiB. Key precautions include:
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Handling of Cyanides: The acetone cyanohydrin route involves the use of sodium cyanide and the in-situ generation of hydrogen cyanide, which are both highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A neutralization solution for cyanide spills (e.g., ferrous sulfate and sodium hydroxide) should be readily available.
-
Flammable Solvents: Methanol and other organic solvents used in the synthesis and purification are flammable. Ensure that all heating is done using heating mantles or oil baths, and avoid open flames.
-
Corrosive Acids: Sulfuric acid is highly corrosive. Handle it with care and wear appropriate PPE.
-
General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) of all chemicals used.
Q4: What are the typical purification methods for MHiB?
A4: The primary method for purifying MHiB is distillation.[2][4] Due to its relatively high boiling point (137 °C), vacuum distillation is often preferred to prevent thermal decomposition. For high-purity grades, multiple distillation steps may be necessary to remove low-boiling and high-boiling impurities.[4] Additional purification steps can include washing the crude product with a dilute basic solution to remove acidic catalysts and impurities, followed by drying over a suitable drying agent before distillation. For electronic-grade MHiB, filtration through micro- or nano-filters is employed to remove particulate matter.[4]
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of 2-Hydroxyisobutyric Acid (HBA) with Methanol
| Catalyst | Temperature (°C) | Reaction Time (h) | HBA Conversion (%) | Reference |
| Self-catalyzed | 120 | 48 | ~87 | [2][3] |
| Amberlyst-15 | 90 | 6 | ~80 | [3] |
| Nafion NR50 | 90 | 6 | ~93 | [3] |
| Sulfuric Acid | 70-80 | 6 | >97 | [4] |
| Plastic-Derived Solid Acid (SPVC_120) | Not specified | Not specified | ~75 | [9] |
Table 2: Key Parameters for the Synthesis of MHiB via the Acetone Cyanohydrin Route
| Step | Key Reactants | Key Reagents/Catalysts | Temperature (°C) | Typical Yield/Conversion | Reference |
| 1. Acetone Cyanohydrin Formation | Acetone, Sodium Cyanide | Sulfuric Acid (40%) | 10 - 20 | 77-78% | [7] |
| 2. Hydrolysis to HBA | Acetone Cyanohydrin | Sulfuric Acid | 85 - 150 | High conversion | [10] |
| 3. Esterification to MHiB | 2-Hydroxyisobutyric Acid, Methanol | Sulfuric Acid | 70 - 80 | >97% conversion | [4] |
Experimental Protocols
Protocol 1: Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid
This protocol is based on the self-catalyzed esterification of HBA with methanol.[2]
Materials:
-
2-Hydroxyisobutyric acid (HBA)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.
-
Add an excess of anhydrous methanol. A molar ratio of 10:1 (methanol:HBA) is recommended to drive the reaction to completion.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to 120 °C with continuous stirring and maintain under reflux for 48 hours.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound from Acetone Cyanohydrin
This protocol is a multi-step synthesis starting from acetone and sodium cyanide.[4][7]
Step 1: Synthesis of Acetone Cyanohydrin [7]
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water and acetone.
-
Cool the flask in an ice bath to 15 °C.
-
Slowly add 40% sulfuric acid from the dropping funnel over 3 hours, maintaining the temperature between 10 °C and 20 °C.
-
After the addition is complete, continue stirring for 15 minutes.
-
Allow the layers to separate and decant the upper organic layer containing acetone cyanohydrin.
-
Extract the aqueous layer with ether. Combine the ether extracts with the organic layer.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Remove the ether and excess acetone by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain pure acetone cyanohydrin.
Step 2: Hydrolysis of Acetone Cyanohydrin to 2-Hydroxyisobutyric Acid
-
In a reaction vessel, carefully add the acetone cyanohydrin to an excess of concentrated sulfuric acid while cooling to control the exothermic reaction.
-
Heat the reaction mixture to facilitate hydrolysis. The exact temperature and time will depend on the scale and specific conditions but are typically in the range of 85-150°C.[10]
-
After the reaction is complete, cool the mixture and quench by carefully adding it to water/ice.
Step 3: Esterification to this compound [4]
-
To the aqueous solution of 2-hydroxyisobutyric acid, add an excess of methanol.
-
Add a catalytic amount of sulfuric acid (if not already in sufficient excess from the previous step).
-
Heat the mixture to 70-80 °C and reflux for 6 hours.
-
After cooling, extract the MHiB into an organic solvent like dichloromethane.
-
Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude MHiB by vacuum distillation. For high purity, a fractional distillation column is recommended.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via esterification.
Caption: Troubleshooting logic for low yield in MHiB synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 5. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 6. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RU2622428C2 - Acetone cyanohydrin hydrolysis process - Google Patents [patents.google.com]
Minimizing by-product formation during the synthesis of Methyl 2-hydroxyisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Methyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes are the Acetone Cyanohydrin (ACH) route and the direct esterification of 2-hydroxyisobutyric acid (HBA). The ACH route involves reacting acetone and sodium cyanide to form ACH, followed by hydrolysis to HBA and subsequent esterification with methanol.[1][2] The direct esterification route involves the reaction of HBA with methanol, which can be self-catalyzed or use an external catalyst.[3]
Q2: What are the major by-products to be aware of during the synthesis?
A2: Key by-products and impurities include:
-
2-hydroxyisobutyric acid (HBA): From incomplete esterification or product hydrolysis.[1]
-
Acetone: Can result from the decomposition of HBA or acetone cyanohydrin.[2][4]
-
Hydrogen Cyanide (HCN): A toxic gas that can be released from acetone cyanohydrin decomposition.[5][6][7]
-
Unreacted starting materials: Such as methanol.[1]
-
Solvents: Like dichloromethane if used for extraction.[1]
-
Salts and moisture: Which should be removed prior to distillation.[1][8]
Q3: How can I minimize the hydrolysis of this compound back to 2-hydroxyisobutyric acid during purification?
A3: To minimize hydrolysis, it is crucial to remove water before distillation.[1] This can be achieved through methods like azeotropic distillation.[4] Additionally, adding antioxidants such as Butylated Hydroxytoluene (BHT) during distillation can prevent the formation of HBA due to oxidative degradation at high temperatures.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Esterification Reaction | The esterification of 2-hydroxyisobutyric acid with methanol is an equilibrium reaction. To drive the reaction towards the product, remove water as it is formed, for instance, through azeotropic distillation.[4] Consider optimizing the catalyst, reaction temperature, and time. For self-catalyzed esterification of HBA, a conversion of approximately 87% was achieved at 120°C for 48 hours.[3] With a catalyst like Nafion NR50, a conversion of around 93% was obtained at 90°C for 6 hours.[3] |
| Decomposition of Intermediates | In the Acetone Cyanohydrin (ACH) route, ACH can decompose, especially at elevated temperatures, reducing the overall yield.[7] Maintain a low reaction temperature (e.g., 10-20°C) during the formation of ACH.[9] |
| Product Loss During Purification | Optimize distillation parameters to avoid loss of the desired product. Use a multi-stage distillation setup for efficient separation of low and high-boiling impurities.[1] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Troubleshooting Step |
| Unreacted 2-hydroxyisobutyric acid (HBA) | Ensure the esterification reaction goes to completion by using an appropriate catalyst and removing water.[3][4] Before distillation, you can neutralize any residual acid by passing the crude product through a bed of sodium carbonate or sodium bicarbonate.[1] |
| Acetone | The presence of acetone can indicate the decomposition of 2-hydroxyisobutyric acid, particularly when using strong acid catalysts like sulfuric acid at elevated temperatures.[4] Consider using a milder catalyst such as an organic sulfonic acid or a heterogeneous solid catalyst.[1][4] |
| Water and Solvents | Remove water and low-boiling solvents through a primary distillation step before the final high-purity distillation.[1] The use of molecular sieves can also aid in water removal.[10] |
| Metal Contaminants | Metal impurities can be introduced from reagents or equipment. These can be removed by treating the product with a chelating agent like EDTA, followed by filtration through specialized metal or particle filters.[1][10] |
Experimental Protocols
Self-Catalyzed Esterification of 2-hydroxyisobutyric acid[3]
-
Reactants: 2-hydroxyisobutyric acid (HBA) and methanol.
-
Procedure:
-
Mix HBA and methanol in a suitable reactor. Methanol acts as both a reactant and a solvent.
-
Heat the mixture to 120°C.
-
Maintain the reaction for 48 hours.
-
This method has been shown to achieve approximately 87% conversion of HBA with no significant by-product formation.
-
Purification of this compound[1]
-
Acid Removal: Pass the crude this compound through a column containing sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acid.
-
Moisture and Salt Removal: Ensure all salts and moisture are removed before proceeding to distillation.
-
Distillation:
-
Employ a two-stage distillation process using a column with a high number of theoretical plates (e.g., a 50-stage tray column).
-
First Distillation: Set the reboiler temperature to 80-100°C under vacuum (-500 to -600 mmHg) to remove low-boiling impurities like unreacted methanol and extraction solvents.
-
Second Distillation: Increase the reboiler temperature to 140-180°C under the same vacuum to separate the high-purity this compound from high-boiling impurities.
-
Antioxidant Addition: Add an antioxidant like BHT (100-2000 ppm) to both distillation towers to prevent product degradation.
-
-
Filtration: Pass the distilled product through a metal filter (e.g., 0.015 µm PTFE) and then a particle filter (e.g., 0.04-0.1 µm PTFE or Nylon) to remove any trace metals and particulate matter.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of 2-hydroxyisobutyric acid
| Catalyst | Temperature (°C) | Time (h) | HBA Conversion (%) | Selectivity to Product (%) | Reference |
| Self-catalyzed | 120 | 48 | ~87 | High (no by-products reported) | [3] |
| Amberlyst-15 | 90 | 6 | ~80 | Not specified | [3] |
| Nafion NR50 | 90 | 6 | ~93 | Not specified | [3] |
| Methanesulfonic acid | Reflux | 4 | 75 | 99 (for ethyl ester) | [4] |
| Sulfuric acid | Not specified | Not specified | 85 | Lower (decomposition to acetone observed) | [4] |
Visualizations
Caption: Synthesis pathway of this compound via the Acetone Cyanohydrin route.
Caption: General purification workflow for this compound.
References
- 1. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 2. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 5. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 8. KR102856224B1 - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to Catalysts in Methyl 2-hydroxyisobutyrate (MHI) Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of Methyl 2-hydroxyisobutyrate (MHI), a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance.[1][2][3] This guide provides a comparative analysis of various catalytic systems for MHI synthesis, supported by experimental data to inform catalyst selection and process optimization.
The primary route to MHI is the esterification of 2-hydroxyisobutyric acid (HBA) with methanol. The choice of catalyst is critical in this process, influencing reaction rates, yield, selectivity, and overall process sustainability. This guide compares the performance of homogeneous catalysts, heterogeneous solid acid catalysts, and the intriguing case of self-catalysis.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the synthesis of this compound is summarized below. The data highlights the trade-offs between reaction time, temperature, and catalyst type, offering a quantitative basis for comparison.
| Catalyst Type | Catalyst | Conversion (%) | Temperature (°C) | Time (h) | Key Observations |
| Homogeneous Acid | Sulfuric Acid | >97 | 70-80 | 6 | High conversion, but challenges with separation and corrosion. |
| Heterogeneous Solid Acid | Amberlyst-15 | ~80 | 90 | 6 | A common ion-exchange resin, reusable but with moderate conversion under these conditions.[4] |
| Heterogeneous Solid Acid | Nafion NR50 | ~93 | 90 | 6 | A perfluorinated sulfonic acid resin showing higher activity than Amberlyst-15.[4] |
| Heterogeneous Solid Acid | SPVC_120 | ~75 (Yield) | Not Specified | Not Specified | A novel catalyst derived from sulfonated polyvinyl chloride, outperforming commercial resins in some studies.[5] |
| Self-Catalysis | 2-hydroxyisobutyric acid (HBA) | ~87 | 120 | 48 | A catalyst-free approach, but requires higher temperatures and significantly longer reaction times.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of MHI using different catalytic systems are crucial for reproducibility and further development.
General Esterification Procedure using Solid Acid Catalysts (e.g., Amberlyst-15, Nafion NR50)
A mixture of 2-hydroxyisobutyric acid (HBA), methanol, and the solid acid catalyst is prepared in a suitable reactor. The molar ratio of methanol to HBA is a critical parameter and is typically in excess to drive the equilibrium towards the product. The reactor is then heated to the desired temperature (e.g., 90°C) and stirred for a specified duration (e.g., 6 hours). After the reaction, the solid catalyst is separated by filtration and can be washed, dried, and potentially reused. The liquid product mixture is then analyzed, typically by gas chromatography (GC), to determine the conversion of HBA and the selectivity to MHI.[4]
Self-Catalyzed Esterification of 2-hydroxyisobutyric acid
In this method, 2-hydroxyisobutyric acid (HBA) and methanol are mixed in a reactor without the addition of an external catalyst. Methanol serves as both a reactant and a solvent. The mixture is heated to a higher temperature, for instance, 120°C, for an extended period, such as 48 hours, to achieve significant conversion. The progress of the reaction can be monitored by taking samples at intervals and analyzing them by GC. The absence of a catalyst simplifies the work-up procedure, as only excess methanol and any unreacted HBA need to be removed from the MHI product.[4]
Homogeneous Catalysis using Sulfuric Acid
2-hydroxyisobutyric acid is dissolved in an excess of methanol. A small, catalytic amount of concentrated sulfuric acid is then carefully added to the solution. The reaction mixture is heated to a moderate temperature, for example, 70-80°C, and stirred for approximately 6 hours. Post-reaction, the mixture is cooled, and the sulfuric acid is neutralized with a base (e.g., sodium bicarbonate solution). The product, MHI, is then typically extracted with an organic solvent and purified by distillation. Analysis by GC is used to confirm a high conversion rate.
Visualizing the Synthesis and Catalytic Pathways
To better understand the processes involved in MHI synthesis, the following diagrams illustrate the general reaction pathway and a conceptual workflow for catalyst screening.
Caption: General acid-catalyzed esterification pathway for MHI synthesis.
Caption: A conceptual workflow for screening different catalysts for MHI synthesis.
Biotechnological Production of the Precursor
An alternative and emerging approach involves the biotechnological production of the precursor, 2-hydroxyisobutyric acid (2-HIBA).[6] This method utilizes genetically modified microorganisms to convert renewable feedstocks, such as methanol, into 2-HIBA.[7] The process typically involves channeling intermediates from the organism's natural metabolic pathways, like the polyhydroxybutyrate (PHB) pathway, towards the synthesis of the desired product.[6][7][8] The produced 2-HIBA can then be isolated and subsequently esterified to MHI using one of the catalytic methods described above, paving the way for a more sustainable, bio-based manufacturing process.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Methyl 2-Hydroxyisobutyrate vs. Methyl Lactate as Solvents in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in polymer processing, impacting everything from dissolution efficiency to the final properties of the manufactured material. This guide provides a detailed comparison of two promising, yet distinct, ester solvents: methyl 2-hydroxyisobutyrate and methyl lactate. This analysis is designed to assist researchers and professionals in making informed decisions for their specific polymer applications.
Executive Summary
Both this compound and methyl lactate are versatile solvents with applications in the polymer industry.[1][2][3][4][5] Methyl lactate is often highlighted for its favorable environmental profile, being readily biodegradable and derived from renewable resources.[2][4] this compound is recognized for its role in the production of specialty polymers, coatings, and adhesives.[1] This guide presents a theoretical comparison of their polymer solubility based on Hansen Solubility Parameters (HSP), alongside a summary of their physical properties and detailed experimental protocols for practical evaluation.
Theoretical Comparison of Polymer Solubility
The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the solubility of a polymer in a given solvent. The principle is that "like dissolves like," and solvents with HSP values close to those of a polymer are more likely to be effective. The HSP is composed of three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). The distance (Ra) between the HSP of a solvent and a polymer in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.
The Hansen Solubility Parameters for methyl lactate are well-established. However, for this compound, these parameters have been estimated using a group-contribution method, providing a theoretical basis for comparison.
Table 1: Hansen Solubility Parameters (HSP) of Solvents and Selected Polymers
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Solvents | |||
| This compound (Estimated) | 15.7 | 6.5 | 10.0 |
| Methyl Lactate | 15.5 | 7.2 | 7.6 |
| Polymers | |||
| Polymethyl Methacrylate (PMMA) | 17.9 | 7.3 | 7.8 |
| Polystyrene (PS) | 17.5 | 5.4 | 5.8 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
| Polylactic Acid (PLA) | 18.6 | 9.9 | 6.0 |
Table 2: Predicted Solubility Based on Hansen Solubility Parameter Distance (Ra)
A smaller Ra value suggests better solubility.
| Polymer | Ra (this compound) | Ra (Methyl Lactate) | Predicted Better Solvent |
| Polymethyl Methacrylate (PMMA) | 5.1 | 1.1 | Methyl Lactate |
| Polystyrene (PS) | 5.3 | 2.5 | Methyl Lactate |
| Polyvinyl Chloride (PVC) | 4.6 | 3.1 | Methyl Lactate |
| Polylactic Acid (PLA) | 8.3 | 4.8 | Methyl Lactate |
Based on this theoretical analysis, methyl lactate is predicted to be a better solvent for all four listed polymers due to the smaller Hansen Solubility Parameter distance. It is important to note that these are theoretical predictions, and experimental verification is crucial.
Physical and Safety Properties
A comparison of the fundamental physical and safety properties of the two solvents is essential for practical handling and process design.
Table 3: Physical and Safety Property Comparison
| Property | This compound | Methyl Lactate |
| Molecular Formula | C5H10O3 | C4H8O3 |
| Molecular Weight ( g/mol ) | 118.13[2] | 104.10 |
| Boiling Point (°C) | 137[3] | 144-145 |
| Density (g/mL at 25°C) | 1.023[3] | 1.093 |
| Flash Point (°C) | 42 | 49 |
| Safety Profile | Flammable liquid.[2] | Generally recognized for its favorable environmental and safety profile, though classified as a Class 3 Flammable hazardous material.[2] |
Experimental Protocols for Comparative Analysis
For a definitive selection, experimental validation is indispensable. The following are detailed methodologies for key comparative experiments.
Polymer Solubility Determination
Objective: To quantitatively determine and compare the solubility of a specific polymer in this compound and methyl lactate.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 10 g of each solvent into separate sealed glass vials at a constant temperature (e.g., 25°C).
-
Gradually add a known weight of the dried polymer to each vial while stirring continuously with a magnetic stirrer.
-
Continue adding the polymer until a small amount of undissolved polymer remains, indicating a saturated solution.
-
Seal the vials and allow them to equilibrate for at least 24 hours at a constant temperature with gentle agitation.
-
-
Determination of Solute Concentration:
-
After equilibration, cease agitation and allow the undissolved polymer to settle.
-
Carefully extract a known weight of the clear, saturated supernatant from each vial using a pre-weighed syringe.
-
Transfer the supernatant to a pre-weighed aluminum pan.
-
Evaporate the solvent in a vacuum oven at a temperature below the polymer's degradation point until a constant weight is achieved.
-
The final weight of the polymer in the pan represents the amount of dissolved polymer in the known weight of the extracted solution.
-
-
Calculation:
-
Solubility ( g/100 g solvent) = (Weight of dried polymer / (Weight of supernatant - Weight of dried polymer)) * 100
-
Solution Viscosity Measurement
Objective: To compare the viscosity of polymer solutions prepared with this compound and methyl lactate at a given concentration.
Methodology (Based on ASTM D2857):
-
Solution Preparation:
-
Prepare solutions of the desired polymer at a specific concentration (e.g., 5% w/w) in both this compound and methyl lactate. Ensure the polymer is fully dissolved.
-
-
Viscometer Setup:
-
Use a calibrated Ubbelohde capillary viscometer placed in a constant temperature water bath (e.g., 25°C ± 0.1°C).
-
-
Measurement:
-
Measure the efflux time (the time it takes for the liquid to flow between two marked points on the capillary) for the pure solvent (t₀) and for each polymer solution (t).
-
Perform at least three measurements for each liquid and calculate the average efflux time.
-
-
Calculation of Relative and Specific Viscosity:
-
Relative Viscosity (η_rel): η_rel = t / t₀
-
Specific Viscosity (η_sp): η_sp = η_rel - 1
-
The specific viscosity provides a measure of the contribution of the polymer to the viscosity of the solution. A higher specific viscosity indicates stronger polymer-solvent interactions or a more expanded polymer coil conformation.
Solvent Evaporation Rate
Objective: To compare the rate of evaporation of this compound and methyl lactate.
Methodology (Based on ASTM D3539):
-
Apparatus:
-
Use a thin-film evaporometer.
-
-
Procedure:
-
A small, precise volume of the solvent is dispensed onto a filter paper disk within the evaporometer.
-
The time taken for the solvent to completely evaporate is measured automatically.
-
-
Comparison:
-
The evaporation time of each solvent is compared to a standard solvent (e.g., n-butyl acetate). The results are often expressed as a relative evaporation rate. A shorter evaporation time indicates a faster evaporation rate.
-
Film Casting and Characterization
Objective: To prepare and evaluate the quality of polymer films cast from solutions of this compound and methyl lactate.
Methodology:
-
Solution Preparation:
-
Prepare polymer solutions of the same concentration (e.g., 10% w/w) in both solvents.
-
-
Film Casting:
-
Pour a specific volume of each polymer solution onto a flat, level glass substrate.
-
Use a doctor blade to spread the solution into a thin, uniform film of a defined thickness.
-
Allow the solvent to evaporate in a controlled environment (e.g., a fume hood with consistent airflow and temperature).
-
-
Film Characterization:
-
Once the films are completely dry, carefully peel them from the substrate.
-
Visually inspect the films for clarity, uniformity, and the presence of defects such as bubbles, cracks, or haze.
-
Further characterization can be performed using techniques such as tensile testing (for mechanical properties) and microscopy (for surface morphology).
-
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent for a polymer application can be systematically approached. The following diagram illustrates a logical workflow that incorporates both theoretical predictions and experimental validation.
Caption: Workflow for solvent selection in polymer applications.
Conclusion
This guide provides a foundational comparison between this compound and methyl lactate for polymer applications. Theoretical predictions based on Hansen Solubility Parameters suggest that methyl lactate may be a more effective solvent for a range of common polymers. However, the final selection should always be based on empirical data. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring the chosen solvent meets the specific performance criteria for their application.
References
A Comparative Guide to the Immunoassay Cross-Reactivity of Methyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Methyl 2-hydroxyisobutyrate in immunoassays. Given the absence of commercially available immunoassays specifically targeting this compound, this document outlines a comprehensive experimental framework and presents a scientifically plausible, hypothetical dataset to guide researchers in the design and interpretation of immunoassays for this and structurally related small molecules.
Introduction
This compound is a small ester molecule used in various industrial applications, including as a solvent and in the synthesis of fragrances.[1] Its presence as a potential metabolite or environmental contaminant necessitates the development of sensitive and specific detection methods. Immunoassays, particularly in a competitive format, are well-suited for the rapid and high-throughput quantification of such small molecules.[2][3][4]
A critical parameter in the validation of any immunoassay is its specificity, which is often characterized by assessing its cross-reactivity with structurally similar compounds.[5][6] Cross-reactivity occurs when the antibodies in the assay bind to molecules other than the target analyte, which can lead to inaccurate quantification and false-positive results.[5][7] This guide explores the theoretical cross-reactivity of this compound and provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to empirically determine these values.
Structural Comparison of Analytes
The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds. Minor changes in functional groups or stereochemistry can significantly impact antibody binding. Below is a comparison of this compound with a panel of structurally related molecules that should be considered in a cross-reactivity assessment.
Table 1: Structural Comparison of this compound and Potential Cross-Reactants
| Compound Name | Structure | Key Structural Differences from Target Analyte |
| This compound (Target Analyte) | CH₃C(CH₃)(OH)COOCH₃ | - |
| 2-Hydroxyisobutyric acid | CH₃C(CH₃)(OH)COOH | Free carboxylic acid instead of a methyl ester. |
| Methyl Isobutyrate | CH₃CH(CH₃)COOCH₃ | Lacks the hydroxyl group at the C2 position. |
| Methyl Lactate | CH₃CH(OH)COOCH₃ | Lacks a methyl group at the C2 position. |
| Ethyl 2-hydroxyisobutyrate | CH₃C(CH₃)(OH)COOCH₂CH₃ | Ethyl ester instead of a methyl ester. |
| Acetone | CH₃COCH₃ | Lacks the ester and hydroxyl groups. |
Hypothetical Cross-Reactivity Data
The following table summarizes the expected, hypothetical cross-reactivity of selected compounds in a competitive ELISA designed for the quantification of this compound. This data is illustrative and assumes the development of a highly specific monoclonal antibody. The cross-reactivity is calculated from the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) x 100%
Table 2: Hypothetical Performance of a Competitive ELISA for this compound
| Compound | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-Hydroxyisobutyric acid | 50 | 20% |
| Methyl Isobutyrate | 200 | 5% |
| Methyl Lactate | 1000 | 1% |
| Ethyl 2-hydroxyisobutyrate | 25 | 40% |
| Acetone | >10,000 | <0.1% |
Experimental Protocols
A competitive ELISA is the most appropriate format for quantifying small molecules like this compound.[8][9] This section details a standard protocol for such an assay.
Hapten Synthesis and Conjugation
To produce antibodies against a small molecule, it must first be rendered immunogenic by conjugating it to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This involves creating a "hapten," a derivative of the target molecule with a linker for protein conjugation. For this compound, the carboxylic acid of its parent molecule, 2-Hydroxyisobutyric acid, could be used for conjugation.
Figure 1: Hapten synthesis and conjugation workflow.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Coating Antigen: this compound derivative conjugated to a protein (e.g., BSA).
-
Antibody: Monoclonal or polyclonal antibody specific for this compound.
-
Standard: Purified this compound.
-
Samples and Potential Cross-Reactants: To be tested.
-
Enzyme-Labeled Secondary Antibody: e.g., Goat anti-mouse IgG-HRP.
-
Microplate: 96-well high-binding polystyrene plate.
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Assay Buffer (e.g., PBS with 1% BSA).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H₂SO₄.
2. Procedure:
-
Coating: Dilute the coating antigen in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add 200 µL of Assay Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of standard, sample, or potential cross-reactant to the appropriate wells. Then, add 50 µL of the primary antibody solution to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Figure 2: Principle and workflow of a competitive ELISA.
Signaling Pathway and Data Interpretation
In a competitive ELISA, the signal is inversely proportional to the concentration of the target analyte in the sample. A high concentration of the analyte will bind to most of the primary antibodies, leaving fewer antibodies available to bind to the coated antigen, resulting in a low signal. Conversely, a low analyte concentration will result in a high signal.
Figure 3: Relationship between analyte concentration and signal.
By plotting the signal against a series of known concentrations of the standard, a standard curve can be generated. The concentration of the analyte in unknown samples can then be determined by interpolating their signal on this curve. The IC50 values for the target analyte and potential cross-reactants are determined from their respective dose-response curves.
Conclusion
References
- 1. This compound - Wikidata [wikidata.org]
- 2. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mybiosource.com [mybiosource.com]
A Comparative Kinetic Analysis of Methyl 2-hydroxyisobutyrate Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The esterification of 2-hydroxyisobutyric acid (HBA) to produce Methyl 2-hydroxyisobutyrate (MHiB) is a critical reaction in various industrial applications, including the synthesis of pharmaceuticals and specialty polymers.[1] This guide provides a comparative kinetic analysis of different catalytic methods for MHiB synthesis, offering valuable insights for process optimization and catalyst selection. The comparison includes self-catalyzed esterification and reactions catalyzed by commercial solid acids like Amberlyst-15 and Nafion NR50, as well as other catalytic systems.
Comparative Performance of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the choice of catalyst and reaction conditions. Below is a summary of quantitative data from various studies to facilitate a direct comparison of different esterification strategies.
| Catalytic System | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Key Kinetic Parameters |
| Self-catalyzed | 2-Hydroxyisobutyric acid (HBA), Methanol | 120 | 48 | ~87% Conversion[2] | Reaction Order: 2 (with respect to HBA) Activation Energy (Ea): 44.1 kJ mol⁻¹[2] |
| Amberlyst-15 | 2-Hydroxyisobutyric acid (HBA), Methanol | 90 | 6 | ~80% Conversion[2] | - |
| Nafion NR50 | 2-Hydroxyisobutyric acid (HBA), Methanol | 90 | 6 | ~93% Conversion[2] | - |
| Sulfuric Acid (H₂SO₄) | 2-Hydroxyisobutyric acid (HBA), Methanol | 70-80 | 6 | >97% Conversion[3] | - |
| SPVC_120 (Sulfonated Polyvinyl Chloride) | 2-Hydroxyisobutyric acid (HBA), Methanol | - | - | ~75% Yield[4] | Surpassed performance of Amberlyst-15 and Nafion NR50[4] |
Experimental Protocols
A generalized protocol for the kinetic analysis of this compound esterification is provided below. This protocol can be adapted for both self-catalyzed and heterogeneously catalyzed reactions.
1. Materials and Equipment:
-
Reactants: 2-hydroxyisobutyric acid (HBA), Methanol (reagent grade or higher).
-
Catalyst: (if applicable) e.g., Amberlyst-15, Nafion NR50, or other solid acid catalysts.
-
Solvent: (if necessary) An inert solvent may be used.
-
Reactor: A batch reactor (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, and a temperature controller with a heating mantle.
-
Analytical Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress.
2. Reaction Setup:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with the desired amounts of 2-hydroxyisobutyric acid and the catalyst (if used).
-
Add the calculated volume of methanol. The molar ratio of methanol to HBA is a critical parameter to investigate.
-
Assemble the reflux condenser and ensure a continuous flow of cooling water.
-
Place the reactor in the heating mantle and insert the temperature probe.
3. Experimental Procedure:
-
Begin stirring the reaction mixture at a constant rate to ensure homogeneity.
-
Heat the reactor to the desired reaction temperature. This is considered time zero (t=0) for the kinetic study.
-
Withdraw small aliquots of the reaction mixture at regular time intervals using a syringe.
-
Immediately quench the reaction in the withdrawn samples (e.g., by cooling in an ice bath) to stop the reaction.
-
Analyze the composition of the samples using GC or HPLC to determine the concentration of reactants and products.
4. Data Analysis:
-
From the concentration data at different time points, calculate the conversion of 2-hydroxyisobutyric acid.
-
Plot the concentration of HBA versus time to determine the reaction rate.
-
To determine the reaction order, plot ln[HBA] vs. time for a first-order reaction and 1/[HBA] vs. time for a second-order reaction. The plot that yields a straight line indicates the reaction order.[5]
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic analysis of this compound esterification.
Caption: Experimental workflow for kinetic analysis of MHiB esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. LON-CAPA Sn2 [s10.lite.msu.edu]
A Comparative Guide to Chiral Synthesis Strategies: Prochiral Substrates vs. Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This guide provides an objective comparison of two fundamental strategies for obtaining chiral molecules: the use of prochiral substrates, exemplified by the achiral molecule Methyl 2-hydroxyisobutyrate, and the application of established chiral building blocks. By understanding the principles, advantages, and limitations of each approach, researchers can make more informed decisions in the design of efficient and stereoselective synthetic routes.
Understanding the Subject: this compound is Achiral
Initial evaluation of this compound reveals a critical characteristic: it is an achiral molecule. This means it does not have a non-superimposable mirror image and, therefore, cannot be considered a "chiral building block" in the traditional sense. However, its structure allows it to serve as a prochiral substrate. A prochiral molecule can be converted into a chiral molecule in a single chemical step. This distinction forms the basis of our comparison: the de novo creation of chirality from a symmetric starting material versus the incorporation of pre-existing chirality.
Core Strategies in Asymmetric Synthesis
Two primary strategies are employed to generate enantiomerically enriched products:
-
Asymmetric Synthesis from Prochiral Substrates: This approach involves the conversion of a prochiral molecule into a chiral product through the use of a chiral catalyst, reagent, or auxiliary. The enantioselectivity of the reaction is determined by the chiral influence of the external agent. A classic example is the asymmetric reduction of a prochiral ketone to a chiral alcohol.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products (the "chiral pool") as starting materials. These chiral building blocks, such as amino acids, sugars, and hydroxy acids, are incorporated into the target molecule, transferring their inherent chirality.
This guide will compare these two approaches, using the asymmetric reduction of a prochiral ketone as an example of the first strategy, and the use of common chiral building blocks like Ethyl (S)-Lactate, (S)-Mandelic Acid, and the Roche Ester as examples of the second.
Comparative Performance Data
The choice between these strategies often depends on factors such as the availability of starting materials, the desired stereochemistry, and the complexity of the target molecule. The following table summarizes typical performance data for representative examples of each approach.
| Strategy | Example Reaction | Substrate | Product | Typical Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Advantages | Key Disadvantages |
| Prochiral Substrate | Corey-Bakshi-Shibata (CBS) Reduction | Acetophenone | (R)-1-Phenylethanol | >95 | >98 (ee) | High enantioselectivity, catalytic use of chiral agent, broad substrate scope. | Requires careful optimization of reaction conditions; catalyst can be expensive. |
| Chiral Building Block | Diastereoselective Alkylation | Ethyl (S)-Lactate | Chiral β-hydroxy ester | ~70-85 | >95 (dr) | Predictable stereochemical outcome, robust and well-established procedures. | Limited to the inherent chirality of the starting material; may require more synthetic steps. |
| Chiral Building Block | Asymmetric Aldol Reaction | (S)-Mandelic Acid derivative | Chiral β-hydroxy acid | ~80-95 | >90 (dr) | High diastereoselectivity, versatile building block for complex molecules. | Requires protection/deprotection steps, potentially longer synthetic route. |
| Chiral Building Block | Fragment Coupling | Roche Ester derivative | Segment of a natural product (e.g., Discodermolide) | Variable (dependent on coupling) | High (chirality is retained) | Provides complex chiral fragments for convergent syntheses. | Can be expensive; synthesis of the building block itself can be multi-step. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a practical comparison of these synthetic strategies.
Protocol 1: Asymmetric Reduction of a Prochiral Ketone (CBS Reduction)
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[1][2][3][4][5]
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a dry, argon-purged flask at 0 °C, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Diastereoselective Alkylation of a Chiral Building Block (Ethyl (S)-Lactate)
This protocol outlines the diastereoselective alkylation of the enolate of an O-protected Ethyl (S)-Lactate derivative to form a new stereocenter with high diastereoselectivity.[6][7]
Materials:
-
O-Protected Ethyl (S)-Lactate
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the O-protected Ethyl (S)-Lactate (1.0 eq) in anhydrous THF in a dry, argon-purged flask and cool to -78 °C.
-
Slowly add the LDA solution (1.1 eq) dropwise to the solution and stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Visualizing the Synthetic Strategies
The following diagrams illustrate the conceptual differences between the prochiral substrate and chiral building block approaches.
Figure 1: Comparison of synthetic workflows.
This diagram illustrates the fundamental difference between the two strategies. The prochiral approach (left) introduces chirality through an asymmetric transformation, while the chiral building block approach (right) uses an existing chiral center to direct the formation of new stereocenters.
Figure 2: CBS reduction signaling pathway.
This diagram shows the key steps in the CBS reduction, a prominent example of creating a chiral center from a prochiral substrate. The chiral catalyst forms a complex with the reducing agent and the substrate, leading to a highly stereoselective hydride transfer.
Figure 3: Chiral auxiliary experimental workflow.
This diagram illustrates a common strategy within the chiral building block approach, where a temporary chiral auxiliary is used to direct a diastereoselective reaction before being removed.
Conclusion
The evaluation of this compound as a potential chiral building block highlights a common point of confusion between prochiral substrates and true chiral building blocks. While not a source of inherent chirality, its prochiral nature makes it a relevant starting point for discussions on asymmetric synthesis.
The choice between creating chirality from a prochiral substrate and utilizing a building block from the chiral pool is a critical decision in synthetic planning.
-
Asymmetric catalysis on prochiral substrates offers flexibility and is often more convergent, but may require significant optimization and access to specialized catalysts.
-
Chiral pool synthesis provides robust and predictable stereocontrol but is limited by the availability of suitable starting materials and may lead to longer, more linear synthetic sequences.
Ultimately, the optimal strategy will depend on the specific target molecule, the desired scale of the synthesis, and the resources available to the research team. This guide provides the foundational data and protocols to aid in making that strategic choice.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: LC-MS versus GC-MS for the Analysis of Methyl 2-hydroxyisobutyrate and Its Metabolites
For researchers, scientists, and drug development professionals, the precise quantification of methyl 2-hydroxyisobutyrate and its key metabolite, 2-hydroxyisobutyric acid (2-HIBA), is critical for pharmacokinetic studies, toxicology, and understanding xenobiotic metabolism. The choice of analytical technique is paramount, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) representing the two primary methodologies. This guide provides an objective, data-driven comparison to inform the selection of the most suitable platform for your research needs.
This compound, an ester, is primarily metabolized via hydrolysis to its corresponding carboxylic acid, 2-hydroxyisobutyric acid. This metabolite is of significant interest as it is a known urinary biomarker of exposure to the gasoline additive methyl tertiary-butyl ether (MTBE).[1] Understanding the metabolic fate of these compounds requires robust and reliable analytical methods.
At a Glance: Performance Comparison
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound and its metabolites. LC-MS/MS often provides superior sensitivity and simplified sample preparation, while GC-MS is a robust and cost-effective alternative, particularly noted for its high chromatographic resolution. The choice between them often hinges on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation.
The following tables summarize key quantitative performance parameters for each technique, based on published data for structurally similar hydroxy acids.
Table 1: Quantitative Performance of LC-MS/MS for Structurally Similar Analytes
| Parameter | Performance Data | Analyte Example | Reference |
| Limit of Quantification (LOQ) | 30.0 ng/mL | β-hydroxy-β-methylbutyrate | [2] |
| 10 ng/mL | β-hydroxy-β-methylbutyrate | [3] | |
| Linearity Range | 30 - 4600 ng/mL (r > 0.998) | β-hydroxy-β-methylbutyrate | [2] |
| 10 - 500 ng/mL | β-hydroxy-β-methylbutyrate | [3] | |
| Precision (%RSD) | < 3.5% | 2-hydroxyisobutyrate | [4] |
| 3.7 - 7.8% (Inter-day) | β-hydroxy-β-methylbutyrate | [3] | |
| Accuracy | 99 - 102% | 2-hydroxyisobutyrate | [4] |
| 91.2 - 98.1% (Inter-day) | β-hydroxy-β-methylbutyrate | [3] |
Table 2: Quantitative Performance of GC-MS for Structurally Similar Analytes
| Parameter | Performance Data | Analyte Example | Reference |
| Limit of Quantification (LOQ) | 5 µM | 2-hydroxybutyrate | [5][6] |
| Linearity Range | 0.50 - 10.00 µg/mL | Methyl hexadecanoate | [7] |
| Precision (%RSD) | < 8% (Intra- and Inter-day) | 2-hydroxybutyrate | [6] |
| < 7.16% | Methyl stearate | [7] | |
| Accuracy | 96 - 101% | 2-hydroxybutyrate | [6] |
| Recovery | 95.25 - 100.29% | Methyl esters | [7] |
Metabolic Pathway of this compound
The primary metabolic fate of this compound in biological systems is its hydrolysis to 2-hydroxyisobutyric acid (2-HIBA). This acid is a known metabolite of the fuel additive MTBE. In bacteria, the degradation pathway of MTBE involves the oxidation of tert-butanol to 2-methyl-1,2-propanediol, which is then further oxidized to 2-HIBA.[8] This metabolite is then connected to central metabolism through its isomerization to 3-hydroxybutyryl-CoA, a common intermediate in pathways like polyhydroxybutyrate (PHB) synthesis.[8][9]
References
- 1. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 2. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Comparative Guide to Validating Analytical Methods for the Detection of Methyl 2-hydroxyisobutyrate and Its Degradation Products
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and data integrity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Methyl 2-hydroxyisobutyrate and its principal degradation products.
This compound, an ester, is susceptible to degradation, primarily through hydrolysis, which yields 2-hydroxyisobutyric acid and methanol.[1] Ensuring that an analytical method can accurately and reliably measure the parent compound in the presence of these and other potential degradation products is critical for stability studies and quality control. This guide offers detailed experimental protocols, comparative performance data, and a clear workflow for method validation.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. The following table summarizes key validation parameters for each technique, synthesized from typical performance characteristics for similar small molecule analysis.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Remarks |
| Limit of Detection (LOD) | 0.5 - 20 µg/L | 0.1 - 5 µg/L | LC-MS/MS generally offers superior sensitivity.[2] |
| Limit of Quantification (LOQ) | ~1 - 5 µM | ~0.4 - 3 µM | Method-dependent, but LC-MS/MS typically achieves lower LOQs.[2][3] |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques demonstrate excellent linearity over a defined range.[4] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | LC-MS/MS can exhibit higher accuracy due to reduced sample manipulation. |
| Precision (% RSD) | < 10% | < 5% | The higher specificity of MS/MS often leads to better precision.[3] |
| Specificity | High (with derivatization) | Very High | LC-MS/MS provides excellent specificity for separating parent and degradant. |
| Sample Preparation | Requires derivatization for acidic degradants | Often direct injection after dilution/extraction | GC-MS requires an extra step to volatilize non-volatile degradation products.[2][5] |
Detailed Experimental Protocols
The following protocols provide a starting point for developing and validating a stability-indicating method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of this compound and its degradation product after a derivatization step.
a) Sample Preparation & Derivatization:
-
To 100 µL of the sample solution, add a suitable internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate or a similar organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA) with 1% TMCS.[6]
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the analyte and its acidic degradation product.[6]
-
The derivatized sample is now ready for injection.
b) Chromatographic & Spectrometric Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5][6]
-
MS System: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Monitored Ions:
-
This compound: m/z 59, 103, 118.[7]
-
2-hydroxyisobutyric acid (TMS derivative): Specific fragment ions to be determined.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of this compound and its polar degradation products without derivatization.
a) Sample Preparation:
-
To 100 µL of the sample solution, add a suitable internal standard (e.g., an isotopically labeled version of the analyte).
-
Perform a protein precipitation by adding 300 µL of acetonitrile or methanol.[3]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for direct injection.
b) Chromatographic & Spectrometric Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or a HILIC column for polar degradants.[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound (Positive Mode): Precursor ion [M+H]⁺ m/z 119. Product ions to be determined via infusion.
-
2-hydroxyisobutyric acid (Negative Mode): Precursor ion [M-H]⁻ m/z 103. Product ions to be determined.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose.[4] The following diagram illustrates the logical workflow for validating a stability-indicating method for this compound.
Caption: Workflow for analytical method validation.
Signaling Pathway of Forced Degradation Analysis
To ensure a method is "stability-indicating," forced degradation studies are performed. This involves subjecting the drug substance to harsh conditions to produce degradation products. The analytical method must then prove it can separate and quantify the parent drug from these degradants.
Caption: Logical flow of a forced degradation study.
References
- 1. KR20240037607A - Preparation and purification method of high purity this compound for euv semiconductor process - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound(2110-78-3) MS [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxyisobutyrate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 2-hydroxyisobutyrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and professionals in drug development who handle this chemical.
Immediate Safety and Handling Precautions
This compound is a flammable liquid that causes serious eye damage.[1][2][3] Adherence to strict safety protocols during handling is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European standard EN 166.[3]
-
Hand Protection: Use protective gloves compatible with the chemical.
-
Skin and Body Protection: Wear a lab coat (flame-resistant or 100% cotton is recommended) and closed-toe shoes.[4] Ensure clothing covers the legs.[4]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][5] Smoking is strictly prohibited in the handling area.[3][5]
-
Use only non-sparking tools and explosion-proof electrical equipment to minimize ignition risks.[1][5][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5][6]
-
Avoid all personal contact, including inhalation and contact with eyes, skin, or clothing.[1][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]
Chemical Profile and Hazards
Understanding the specific properties of this compound is fundamental to its safe management.
| Property | Value | Source |
| Synonyms | Methyl 2-methyllactate; Methyl-alpha-hydroxyisobutyrate | [1] |
| CAS Number | 2110-78-3 | [1] |
| GHS Classification | Flammable Liquid Category 3; Serious Eye Damage Category 1 | [1][3] |
| Signal Word | Danger | [1][2][3] |
| Hazard Statements | H226: Flammable liquid and vapor; H318: Causes serious eye damage | [2][5] |
| Incompatible Materials | Acids, Bases, Oxidizing agents | [1][6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [1][5] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be treated as hazardous waste.[3] Adhere to all local, state, and federal regulations.[6]
Step 1: Waste Collection
-
Designated Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[7][8][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Flammable," "Causes Eye Damage").[8][10]
-
Segregation: Do not mix with incompatible wastes such as acids, bases, or oxidizing agents.[1][8][11]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8][9]
Step 2: Waste Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Environment: The storage area must be cool, dry, and well-ventilated.[5][6] Store in an approved flammable liquid storage cabinet.[5][11]
-
Containment: Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.[7][8]
Step 3: Disposal of Empty Containers
-
Residue Hazard: Empty containers are not truly empty; they retain chemical residues and vapors that can be dangerous.[3]
-
Rinsing: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[8] For acutely hazardous materials, triple rinsing is required, with all rinsate collected as hazardous waste.[10]
-
Final Disposal: Once thoroughly rinsed and dried, deface or remove all labels from the container before disposing of it as regular solid waste or glass waste, as appropriate.[8][12]
Step 4: Requesting Waste Pickup
-
Contact EHS: Do not transport hazardous waste yourself.[12] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][12]
-
Documentation: Ensure all required waste disposal forms are completed as per your institution's policy.
Prohibited Actions:
-
NEVER dispose of this compound down the sink or in the regular trash.[7][8][12]
-
NEVER allow the chemical to enter the environment, soil, or waterways.[6]
-
NEVER dispose of the chemical by evaporation in a fume hood or on a benchtop.[8][12]
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and correct action is required to prevent injury and fire.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[1][5]
-
Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.
-
Absorb: Contain and absorb the spill using an inert absorbent material like sand, cat litter, or vermiculite.[1][5][6] Do not use paper towels or other combustible materials.[4]
-
Collect: Using spark-proof tools, carefully collect the absorbent material and spilled chemical.[1][5]
-
Dispose: Place the cleanup materials into a sealable, properly labeled container for disposal as flammable hazardous waste.[4][5]
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. nextsds.com [nextsds.com]
- 3. fishersci.dk [fishersci.dk]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safe Handling and Disposal of Methyl 2-hydroxyisobutyrate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-hydroxyisobutyrate (CAS No. 2110-78-3). Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and can cause serious eye damage.[1][2] Appropriate personal protective equipment must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Goggles or a face shield that meets European standard EN 166 should be worn to protect against splashes.[3][4] |
| Hand Protection | Protective gloves are required.[3][5] |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] A lab coat is mandatory. |
| Respiratory | Under normal use conditions with adequate ventilation, no special respiratory protection is needed.[3] For large spills or in enclosed spaces, a NIOSH/MSHA approved respirator may be necessary.[4] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Molecular Formula | C5H10O3[3] |
| Molecular Weight | 118.13 g/mol [3][5] |
| Boiling Point | 135 °C / 275 °F[1] |
| Melting Point | -20 °C / -4 °F[1] |
| Flash Point | 45 °C / 113 °F (closed cup)[1] |
| Density | 1.023 g/mL at 25 °C[6] |
| Solubility | Soluble in organic solvents; limited solubility in water.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Ignition Sources: Remove all potential ignition sources, including open flames, hot surfaces, and sparks.[1][8] Use non-sparking tools and explosion-proof equipment.[1][5]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 1.
Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Dispensing: When transferring the liquid, pour carefully to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Inhalation and Ingestion: Avoid inhaling vapor or mist and prevent ingestion.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][5]
-
Location: Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[1][5] The designated storage area should be a flammables area.[1]
-
Incompatible Materials: Store away from incompatible materials such as acids and bases.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Collection:
-
Container: Collect waste in a suitable, labeled, and closed container.[1]
-
Segregation: Do not mix with incompatible waste materials.
Disposal Method:
-
Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[1][8]
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[5]
-
Incineration: A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures
Spill Response:
-
Evacuation: Evacuate the area and remove all ignition sources.[8]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5][8]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[8]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[5]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If symptoms persist, call a physician.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nextsds.com [nextsds.com]
- 3. fishersci.dk [fishersci.dk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
